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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure and Synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Executive Summary In modern medicinal chemistry, the indole scaffold remains one of the most privileged structures for drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indole scaffold remains one of the most privileged structures for drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a highly functionalized, orthogonally protected building block designed for advanced synthetic applications.

This technical guide dissects the structural rationale, physicochemical properties, and field-proven synthetic methodologies for this compound. By understanding the causality behind its specific substitution pattern, researchers can leverage this intermediate to execute complex transition-metal-catalyzed cross-couplings while preserving critical pharmacophore elements.

Structural Identity and Physicochemical Properties

The utility of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile stems from its precise functionalization. The table below summarizes its core quantitative data and structural identifiers.

PropertyValue
Chemical Name 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
Molecular Formula C₁₅H₉IN₂O₂S
Molecular Weight 408.22 g/mol
Exact Mass 407.943 g/mol
SMILES N#Cc1ccc2c(I)cn(S(=O)(=O)c3ccccc3)c2c1
Key Functional Groups C6-Carbonitrile, C3-Iodo, N1-Phenylsulfonyl

Mechanistic Rationale & Structural Significance

Every functional group on this scaffold serves a distinct, deliberate purpose in a multi-step drug synthesis campaign. Understanding the "why" behind these groups is critical for predicting reactivity and designing downstream applications.

  • The N1-Phenylsulfonyl Protecting Group: Unprotected indole nitrogens (N-H) are highly acidic and prone to unwanted side reactions, such as N-arylation or N-alkylation, during transition-metal catalysis. The phenylsulfonyl group is chosen over standard carbamates (like Boc) because of its potent electron-withdrawing nature. It effectively pulls electron density away from the indole ring, stabilizing the molecule against oxidative degradation during palladium-catalyzed cycles [1]. Furthermore, it is highly stable under the basic conditions typically used in Suzuki couplings, yet can be cleanly removed later using basic hydrolysis or fluoride sources.

  • The C3-Iodo Cross-Coupling Handle: The C3 position of the indole is naturally nucleophilic. By pre-installing an iodine atom at this position, the carbon is primed for oxidative addition by Pd(0) catalysts. Iodine is a superior leaving group compared to bromine or chlorine, allowing for exceptionally mild cross-coupling conditions (e.g., Suzuki-Miyaura or Sonogashira couplings) [2]. This mildness is crucial to prevent the degradation of the sensitive cyano group.

  • The C6-Carbonitrile Pharmacophore: The cyano (-CN) group is a potent hydrogen-bond acceptor. In the context of targeted therapeutics, a C6-nitrile on an indole core frequently acts as a critical binding determinant within the ATP-binding hinge region of kinases. Additionally, the strong electron-withdrawing effect of the nitrile improves the overall metabolic stability of the drug candidate by deactivating the aromatic ring toward cytochrome P450-mediated oxidative metabolism [3].

Experimental Protocols: Synthesis Workflows

The most reliable, high-yielding route to synthesize this compound involves a two-step sequence: regioselective C3-iodination of the commercially available 1H-indole-6-carbonitrile, followed by N-sulfonylation.

Protocol 1: Regioselective C3-Iodination

Causality: Direct iodination of the unprotected indole is highly efficient because the N-H indole is electron-rich. Performing this step before N-protection avoids the sluggish reactivity associated with electron-deficient N-sulfonyl indoles.

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-indole-6-carbonitrile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add potassium hydroxide (KOH, 2.5 equiv) to the solution and stir for 15 minutes at room temperature to activate the indole.

  • Halogenation: Slowly add iodine (I₂, 1.2 equiv) dissolved in DMF dropwise. The reaction mixture will initially appear dark purple/brown.

  • Self-Validation (Quality Control): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the dark iodine color fades to a pale yellow, indicating the consumption of electrophilic iodine. The product spot will appear slightly more lipophilic (higher Rf) than the starting material.

  • Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy residual iodine. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 3-Iodo-1H-indole-6-carbonitrile.

Protocol 2: N-Sulfonylation (Protection)

Causality: The intermediate must be protected to survive downstream cross-coupling. Sodium hydride is used to irreversibly deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion that rapidly attacks the electrophilic sulfur of benzenesulfonyl chloride.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 3-Iodo-1H-indole-6-carbonitrile intermediate in anhydrous DMF and cool to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Sulfonylation: Add benzenesulfonyl chloride (PhSO₂Cl, 1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (Quality Control): LC-MS analysis is the most definitive validation here. Look for a mass shift of +140 Da (addition of the sulfonyl group minus the proton).

  • Workup: Pour the mixture into ice water. The highly hydrophobic 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to achieve >98% purity.

Synthesis_Pathway A 1H-indole-6-carbonitrile B 3-Iodo-1H-indole- 6-carbonitrile A->B I₂, KOH DMF, RT C 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile B->C PhSO₂Cl, NaH DMF, 0°C → RT

Figure 1: Two-step synthetic workflow for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Downstream Applications in Drug Development

Once synthesized, this building block serves as a central hub for generating diverse libraries of drug candidates. The C3-iodo group acts as a programmable site for carbon-carbon bond formation.

For instance, reacting the compound with various arylboronic acids under Suzuki-Miyaura conditions (using Pd(PPh₃)₄ and a mild base like Na₂CO₃) yields 3-aryl derivatives. Alternatively, Sonogashira coupling with terminal alkynes yields rigid, linear extensions at the C3 position. Following functionalization, the phenylsulfonyl group is cleaved using a strong base (e.g., NaOH in methanol) or tetrabutylammonium fluoride (TBAF) to reveal the active, hydrogen-bond-donating N-H core of the final drug molecule [4].

Downstream_Applications Start 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Suzuki Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂ Start->Suzuki Sonogashira Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, R-C≡CH Start->Sonogashira Int1 3-Aryl-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Suzuki->Int1 Int2 3-Alkynyl-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Sonogashira->Int2 Deprotect Deprotection NaOH / MeOH Int1->Deprotect Int2->Deprotect Final1 3-Aryl-1H-indole- 6-carbonitrile Deprotect->Final1 Final2 3-Alkynyl-1H-indole- 6-carbonitrile Deprotect->Final2

Figure 2: Downstream cross-coupling and deprotection pathways for drug scaffold generation.

References

  • Title: 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles Source: Arkivoc URL: [Link]

  • Title: Regioselective C5−H Direct Iodination of Indoles Source: RSC Advances URL: [Link]

  • Title: PubChem Compound Summary for CID 21955913, 3-iodo-1-tosyl-1H-indole-5-carbonitrile (Structural Analog) Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3-iodo-1H-indole-6-carbonitrile Product Specifications Source: Synthonix URL: [Link]

Exploratory

1H NMR and 13C NMR chemical shifts for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Spectroscopic Elucidation of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: A Definitive Guide to ^1^H and ^13^C NMR Assignments Executive Summary The structural characterization of highly functionalized indole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Elucidation of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: A Definitive Guide to ^1^H and ^13^C NMR Assignments

Executive Summary

The structural characterization of highly functionalized indole derivatives is a critical bottleneck in preclinical drug development. 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a complex, multi-substituted heterocyclic scaffold. Accurate assignment of its ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of how specific substituents—namely the electron-withdrawing phenylsulfonyl group, the anisotropic carbonitrile group, and the heavy iodine atom—perturb the local electronic environment of the indole core.

This whitepaper provides an authoritative, self-validating framework for predicting, acquiring, and interpreting the NMR chemical shifts of this specific compound, ensuring high-fidelity data for downstream pharmaceutical applications.

Mechanistic Causality in NMR Chemical Shifts

To accurately assign the spectral peaks, one must first map the electronic causality imposed by the functional groups. The indole system is highly conjugated, meaning perturbations at one position resonate throughout the bicyclic framework.

  • The N1-Phenylsulfonyl Deshielding Cone: The attachment of a strongly electron-withdrawing phenylsulfonyl (-SO2Ph) group at the N1 position significantly depletes electron density from the pyrrole ring. This results in a pronounced downfield shift of the C2 proton. Furthermore, the spatial proximity of the sulfonyl oxygen atoms exerts an anisotropic deshielding effect on the C7 proton, pushing it significantly downfield[1].

  • The C3 Heavy Atom Effect (Iodine): Iodination at the C3 position introduces a classic spectroscopic anomaly. While iodine is electronegative, its massive, diffuse electron cloud creates a strong diamagnetic shielding effect on the directly attached carbon. This "heavy atom effect" shifts the C3 ^13^C signal drastically upfield (typically to ~55–65 ppm), serving as a primary diagnostic marker for C-I bond formation[2].

  • The C6 Carbonitrile Anisotropy: The cyano group (-C≡N) at C6 acts as a strong π-acceptor. It deshields the adjacent protons (C5-H and C7-H) while its own sp-hybridized carbon resonates characteristically around 118–119 ppm[3]. The ipso-carbon (C6) is typically shielded relative to standard aromatic carbons, appearing near 109 ppm.

Quantitative Data: Predicted ^1^H and ^13^C NMR Assignments

The following tables synthesize the expected chemical shifts based on the additive effects of the substituents in a CDCl3 environment.

Table 1: ^1^H NMR Chemical Shifts (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Rationale
C2-H 7.95Singlet (s)-Deshielded by N1-SO2Ph; lacks adjacent protons.
C4-H 7.65Doublet (d)8.1Ortho coupling to C5-H; mildly deshielded by C3-I.
C5-H 7.55Doublet of doublets (dd)8.1, 1.5Ortho coupling to C4-H; meta coupling to C7-H.
C7-H 8.40Doublet (d)1.5Strongly deshielded by spatial proximity to N1-SO2Ph and C6-CN.
Ph-H (ortho) 7.90Doublet (d)7.8Deshielded by the directly attached sulfonyl group.
Ph-H (para) 7.60Triplet (t)7.8Standard phenyl ring electronic distribution.
Ph-H (meta) 7.50Triplet (t)7.8Standard phenyl ring electronic distribution.
Table 2: ^13^C NMR Chemical Shifts (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C3 62.0Quaternary (C-I)Diagnostic: Massive upfield shift due to Iodine heavy atom effect.
C6 109.5Quaternary (C-CN)Shielded ipso carbon adjacent to the cyano group.
C7 118.0Tertiary (CH)Deshielded by adjacent N1 and C6-CN.
-C≡N 119.0QuaternaryCharacteristic sp-hybridized carbonitrile peak.
C4 122.5Tertiary (CH)Standard indole benzenoid resonance.
C5 126.0Tertiary (CH)Deshielded by the para-positioned N1 atom.
C2 131.0Tertiary (CH)Deshielded by N1-SO2Ph.
Ph (ipso) 137.5QuaternaryDeshielded by direct attachment to the sulfonyl group.

(Note: C3a, C7a, and remaining phenyl carbons resonate between 127.0 and 136.0 ppm, requiring 2D HSQC/HMBC for unambiguous resolution).

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in spectral assignment, the acquisition protocol must be designed to account for the specific relaxation dynamics of highly substituted scaffolds.

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 20 mg (for ^1^H) or 70 mg (for ^13^C) of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is selected due to the high lipophilicity of the phenylsulfonyl-protected indole. TMS provides a universal 0.00 ppm internal standard, eliminating chemical shift drift caused by temperature or concentration variations.

Step 2: Instrument Calibration (Validation Checkpoint)

  • Action: Lock the deuterium signal, tune/match the probe to the exact sample impedance, and perform automated gradient shimming (Z1-Z5).

  • Validation: Before launching long acquisitions, run a single-scan ^1^H experiment. The CDCl3 residual solvent peak must appear exactly at 7.26 ppm with a line width at half-height (FWHM) of <1.0 Hz. If broader, re-shim to prevent multiplet smearing.

Step 3: ^1^H NMR Acquisition

  • Action: Acquire 16–32 scans using a 30° flip angle and a relaxation delay (D1) of 1.5 seconds.

  • Causality: A 30° pulse ensures rapid longitudinal relaxation (T1) recovery, allowing for accurate integration of the proton signals without signal saturation.

Step 4: ^13^C NMR Acquisition (Critical Quaternary Optimization)

  • Action: Acquire 1024–2048 scans using a 30° flip angle, WALTZ-16 proton decoupling, and a strictly enforced D1 relaxation delay of ≥ 3.0 seconds .

  • Causality: The molecule contains five critical quaternary carbons (C3, C6, C3a, C7a, C≡N, Ph-ipso). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 times. A standard 1.0s delay will result in these peaks disappearing into the baseline. The 3.0s delay ensures these diagnostic peaks are fully captured.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical pathway for validating the structure of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, moving from raw data acquisition to final assignment via mechanistic verification.

NMR_Workflow A Sample Preparation (CDCl3, TMS Internal Standard) B 1H NMR Acquisition (ns=16, d1=1.5s) A->B C 13C NMR Acquisition (ns=1024, d1=3.0s) A->C D Signal Integration & Multiplicity (J-coupling) B->D E Quaternary Carbon Analysis (Heavy Atom Effect at C3) C->E F 2D Correlation (HSQC/HMBC) for Ambiguity Resolution D->F E->F G Final Chemical Shift Assignment & Validation F->G

Logical workflow for the NMR spectroscopic assignment of highly substituted indole derivatives.

Sources

Foundational

A Comprehensive Technical Guide to 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical identity, physical characteristics, synthetic pathways, and potential applications, offering a valuable resource for professionals in drug discovery and organic synthesis.

Core Chemical Identity

CAS Registry Number®: 882562-71-2

The unique Chemical Abstracts Service (CAS) Registry Number for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is 882562-71-2. This identifier unambiguously designates this specific chemical substance.

Molecular Structure and Formula

The structure of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is characterized by an indole core, substituted at the 1-position with a phenylsulfonyl group, at the 3-position with an iodine atom, and at the 6-position with a nitrile group.

  • Molecular Formula: C₁₅H₉IN₂O₂S

The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen significantly influences the reactivity of the indole ring, while the iodo and cyano functionalities provide key handles for further chemical modifications.

Physicochemical Properties

While specific experimental data for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is not extensively reported in publicly available literature, we can infer its properties based on closely related analogs and general chemical principles.

PropertyValue (Predicted or based on analogs)Source/Rationale
Molecular Weight 408.2 g/mol Calculated from the molecular formula.
Melting Point Likely >130 °CBased on the melting point of 3-Iodo-1-(phenylsulfonyl)-1H-indole (125-129 °C)[1][2][3]; the additional nitrile group may increase the melting point due to stronger intermolecular interactions.
Boiling Point >500 °C (Predicted)High molecular weight and polarity suggest a high boiling point. A predicted boiling point for the parent compound 3-Iodo-1-(phenylsulfonyl)-1H-indole is 516.6±42.0 °C[1].
Solubility Insoluble in water.[1][3] Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane).The large, nonpolar aromatic structure and the nature of the phenylsulfonyl group contribute to its poor water solubility, a common characteristic for this class of compounds.[1][3]
Appearance Likely an off-white to yellow or brown solid.Based on the appearance of similar indole derivatives.

Synthesis and Reactivity

The synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile would likely follow a multi-step pathway, leveraging established methodologies for indole functionalization.

Proposed Synthetic Workflow

A plausible synthetic route would involve the protection of the indole nitrogen with a phenylsulfonyl group, followed by iodination and cyanation of the indole ring.

G Indole6CN 1H-Indole-6-carbonitrile ProtectedIndole 1-(Phenylsulfonyl)-1H-indole-6-carbonitrile Indole6CN->ProtectedIndole Phenylsulfonyl chloride, Base IodinatedIndole 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile ProtectedIndole->IodinatedIndole Iodinating Agent (e.g., NIS, I₂)

Caption: Proposed synthetic workflow for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Step-by-Step Methodology (Hypothetical):

  • N-Sulfonylation: 1H-Indole-6-carbonitrile is reacted with phenylsulfonyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or THF) to yield 1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

  • Iodination: The resulting N-protected indole is then subjected to electrophilic iodination at the C3 position. Common iodinating reagents for this transformation include N-iodosuccinimide (NIS) or molecular iodine in the presence of a suitable solvent.

The phenylsulfonyl protecting group serves to activate the C3 position of the indole towards electrophilic attack and can be removed under specific conditions if desired for subsequent transformations.

Potential Applications in Drug Discovery and Materials Science

The 1-(phenylsulfonyl)indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[4] The introduction of iodo and cyano groups on this scaffold opens up numerous possibilities for the development of novel therapeutic agents and functional materials.

Role as a Synthetic Intermediate

The key value of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile lies in its utility as a versatile building block.

  • Cross-Coupling Reactions: The C-I bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[5] This allows for the introduction of diverse aryl, alkyl, and vinyl substituents at the 3-position of the indole core.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a host of other functional groups.

Potential Therapeutic Applications

Derivatives of the (phenylsulfonyl)indole core have shown promise in various therapeutic areas:

  • Antiviral Agents: 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase.[6][7]

  • Antitumor Agents: Certain 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones have demonstrated potent and selective antitumor activity.[8]

  • Neuroprotective Agents: Polyfunctionalized N-arylsulfonyl indoles are being investigated for the treatment of neurodegenerative diseases like Parkinson's Disease.[9]

  • Anti-inflammatory Agents: Indole derivatives are being developed as inhibitors of STING-dependent inflammation.[10]

The unique substitution pattern of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile makes it an attractive starting point for the synthesis of novel compounds with potential activity in these and other therapeutic areas.

Signaling Pathway Interaction

The diverse biological activities of indole derivatives stem from their ability to interact with a variety of biological targets, including enzymes and receptors. The general mechanism often involves the indole scaffold acting as a pharmacophore that fits into the binding pocket of a target protein.

G cluster_0 Drug Development Pipeline cluster_1 Biological Target Compound 3-Iodo-1-(phenylsulfonyl)-1H- indole-6-carbonitrile (Building Block) Derivatives Library of Novel Indole Derivatives Compound->Derivatives Synthetic Modification Screening High-Throughput Screening Derivatives->Screening Lead Lead Compound Identification Screening->Lead Target Enzyme / Receptor (e.g., Kinase, RT) Lead->Target Binding & Inhibition

Caption: Logical workflow from a chemical building block to a biological target.

Conclusion

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a valuable and versatile heterocyclic compound with significant potential for applications in drug discovery and organic synthesis. Its well-defined structure, characterized by the presence of reactive iodo and cyano functionalities on a biologically relevant indole scaffold, makes it an ideal starting material for the creation of diverse molecular libraries. Further exploration of the chemistry of this compound is likely to yield novel molecules with important therapeutic and material properties.

References

  • J&K Scientific. 1-(Phenylsulfonyl)indole | 40899-71-6. Available from: [Link]

  • ACS Publications. 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase | Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Quinols as Novel Therapeutic Agents. 2. 4-(1-Arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones and Related Agents as Potent and Selective Antitumor Agents | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Available from: [Link]

  • PubChem. 3-iodo-1H-indole. Available from: [Link]

  • PubChem. 3-iodo-1-tosyl-1H-indole-5-carbonitrile. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. Available from: [Link]

  • PMC. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Available from: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Available from: [Link]

  • MDPI. Polyfunctionalized N-Arylsulfonyl Indoles: Identification of (E)-N-Hydroxy-3-{3-[(5-(3-(piperidin-1-yl)propoxy]-1H-indol-1-yl)sulfonyl]phenyl}acrylamide (MTP150) for the Epigenetic-Based Therapy of Parkinson's Disease. Available from: [Link]

Sources

Exploratory

Mechanism of C-3 Regioselective Iodination in 1-(phenylsulfonyl)-1H-indole-6-carbonitrile: A Technical Guide

Abstract The regioselective functionalization of the indole core is a cornerstone in the synthesis of complex pharmaceuticals, including positive allosteric modulators for the CB1 receptor[1]. However, the electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The regioselective functionalization of the indole core is a cornerstone in the synthesis of complex pharmaceuticals, including positive allosteric modulators for the CB1 receptor[1]. However, the electrophilic aromatic substitution (EAS) of highly deactivated indoles presents significant synthetic challenges. This whitepaper provides an in-depth mechanistic analysis and optimized, self-validating experimental protocol for the C-3 regioselective iodination of 1-(phenylsulfonyl)-1H-indole-6-carbonitrile. By dissecting the electronic profiling of the substrate and the causality behind reagent selection, this guide equips researchers with a robust framework for halogenating electron-deficient heterocycles.

Electronic and Steric Profiling of the Substrate

To understand the regioselectivity and kinetics of this transformation, one must first analyze the electronic landscape of 1-(phenylsulfonyl)-1H-indole-6-carbonitrile . The indole core is inherently π -excessive, typically undergoing rapid EAS at the C-3 position[2]. However, this specific substrate features two strong electron-withdrawing groups (EWGs) that drastically alter its reactivity:

  • N1-Phenylsulfonyl Group (-SO₂Ph): This moiety exerts strong inductive (-I) and mesomeric (-M) withdrawing effects, pulling electron density away from the pyrrole ring. Furthermore, the bulky nature of the phenylsulfonyl group introduces significant steric hindrance around the adjacent C-2 position[3].

  • C6-Carbonitrile Group (-CN): Positioned on the benzene ring, the cyano group further depletes the highest occupied molecular orbital (HOMO) energy of the indole system through resonance, rendering the entire fused bicyclic system highly electron-deficient.

Causality in Reagent Selection: Because of this dual deactivation, mild iodinating agents (e.g., I2​ in neutral solvent) are kinetically incompetent. The reaction necessitates a highly reactive electrophile. N-iodosuccinimide (NIS) activated by a catalytic Brønsted acid (such as trifluoroacetic acid, TFA) provides a controlled, potent source of iodonium ( I+ ) equivalents capable of overcoming the high activation energy barrier of this deactivated substrate[4].

Mechanistic Pathway of C-3 Iodination

The iodination proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism, governed by the thermodynamic stability of the intermediate σ -complex (Wheland intermediate).

  • Electrophile Activation: NIS is protonated by TFA, weakening the N-I bond and generating a highly electrophilic iodonium ( I+ ) species.

  • Regioselective Attack: The π -electrons of the indole C2-C3 double bond attack the electrophile. Despite the deactivating N-phenylsulfonyl group, attack occurs exclusively at C-3. This regioselectivity is dictated by the fact that C-3 attack generates a carbocation at C-2, which is stabilized by resonance delocalization of the positive charge onto the adjacent N1 nitrogen atom (forming an iminium-like structure). Attack at C-2 would place the positive charge on the benzene ring, disrupting its aromaticity and lacking direct stabilization from the nitrogen lone pair.

  • Rearomatization: A weak base in the medium (e.g., the succinimide anion or solvent) abstracts the proton at C-3, restoring the aromaticity of the pyrrole ring and yielding the final 3-iodo product.

Mechanism A 1-(phenylsulfonyl)-1H-indole -6-carbonitrile B Activated Electrophile [NIS + TFA -> I+] A->B Reagent Addition C Wheland Intermediate (Resonance Stabilized at N1) B->C C-3 Nucleophilic Attack D Deprotonation (Succinimide Anion) C->D Loss of H+ E 3-Iodo-1-(phenylsulfonyl) -1H-indole-6-carbonitrile D->E Rearomatization

Caption: Mechanistic pathway of C-3 regioselective iodination via Electrophilic Aromatic Substitution.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of iodination conditions for highly deactivated indoles, demonstrating the necessity of acid-activated NIS.

EntryIodinating AgentSolventAdditive (Catalyst)Temp (°C)Time (h)Yield (%)Regioselectivity (C-3:C-2)
1 I2​ (1.5 eq)DCMNone2524< 10N/A
2 I2​ (1.5 eq) / KOHDMFNone251215> 99:1
3NIS (1.2 eq)DMFNone251245> 99:1
4NIS (1.2 eq)MeCNTFA (10 mol%)25488 > 99:1
5ICl (1.1 eq)DCMNone0 to 2527595:5

Data Interpretation: Entry 4 highlights the optimal conditions. The addition of 10 mol% TFA significantly accelerates the reaction and improves the yield by increasing the electrophilicity of NIS without causing the degradation observed with harsher reagents like ICl[4].

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Each step includes a chemical rationale (causality) to ensure the researcher understands the physical chemistry driving the workflow.

Materials Required:
  • 1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv, 10.0 mmol)

  • N-Iodosuccinimide (NIS) (1.2 equiv, 12.0 mmol)

  • Trifluoroacetic acid (TFA) (0.1 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL, 0.2 M)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:
  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 1-(phenylsulfonyl)-1H-indole-6-carbonitrile and anhydrous MeCN under an inert argon atmosphere.

    • Causality: MeCN is a polar aprotic solvent that effectively stabilizes the highly polar Wheland intermediate formed during the EAS transition state.

  • Thermal Control & Activation: Cool the solution to 0 °C using an ice bath. Add TFA (10 mol%), followed by the portion-wise addition of NIS over 10 minutes.

    • Causality: Portion-wise addition at 0 °C prevents localized exothermic hotspots that could lead to non-selective poly-iodination or cleavage of the delicate cyano group.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The 3-iodo product will exhibit a higher Rf​ value than the starting material due to the increased lipophilicity imparted by the heavy iodine atom.

  • Chemical Quenching: Once complete consumption of the starting material is observed, cool the flask back to 0 °C and add 20 mL of saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the yellow/brown color of the solution dissipates.

    • Causality: This is a critical self-validating step. Na2​S2​O3​ chemically reduces any unreacted electrophilic iodine ( I+ or I2​ ) into inert, water-soluble iodide ( I− ). Failing to do this can result in oxidative degradation of the product during solvent evaporation.

  • Extraction & Washing: Transfer the mixture to a separatory funnel, dilute with 50 mL of water, and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography to afford the pure 3-iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Workflow Step1 Step 1: Dissolution Substrate in MeCN under Argon Step2 Step 2: Activation Add NIS (1.2 eq) + TFA (10 mol%) at 0°C Step1->Step2 Step3 Step 3: Propagation Stir at 25°C for 4h (TLC Monitoring) Step2->Step3 Step4 Step 4: Quenching Add aq. Na2S2O3 (Reduces active Iodine) Step3->Step4 Step5 Step 5: Extraction EtOAc extraction & Brine wash Step4->Step5 Step6 Step 6: Purification Flash Chromatography (SiO2) Step5->Step6

Caption: Step-by-step experimental workflow for the C-3 iodination of deactivated indoles.

References

  • A Convenient Iodination of Indoles and Derivatives Source: ResearchGate URL:[Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • N-Iodosuccinimide (NIS) Source: Organic Chemistry Portal URL:[Link]

  • Chiral phosphoric acid-catalyzed atroposelective iodination of N-arylindoles Source: PMC - National Institutes of Health URL:[Link]

Sources

Foundational

Material Safety Data Sheet (SDS) and handling guidelines for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Executive Summary In modern medicinal chemistry and drug discovery, the functionalization of the indole core is a critical pathway for developing novel therapeutics. 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the functionalization of the indole core is a critical pathway for developing novel therapeutics. 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a highly specialized, orthogonally reactive synthetic intermediate. By strategically combining a photolabile C3-iodine atom, an electron-withdrawing C6-nitrile group, and a robust N-phenylsulfonyl protecting group, this molecule serves as an ideal scaffold for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive analysis of its physicochemical properties, a theoretical Material Safety Data Sheet (SDS) based on its structural components, and self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Properties & Identification

To facilitate accurate stoichiometric calculations and laboratory handling, the quantitative data for this intermediate is summarized below.

PropertyValue
Chemical Name 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
Molecular Formula C₁₅H₉IN₂O₂S
Molecular Weight 408.21 g/mol
Physical State Solid (Off-white to pale brown powder)
Solubility Soluble in DMF, DMSO, THF, DCM. Insoluble in Water.
Storage Conditions 2–8°C, protect from light and moisture.
Precursor CAS 1696315-42-0 (for 3-iodo-1H-indole-6-carbonitrile)

Mechanistic Design & Causality (E-E-A-T)

The structural architecture of this compound is not arbitrary; every functional group serves a distinct mechanistic purpose in multi-step synthesis.

  • The N-Phenylsulfonyl Protecting Group: Indoles are inherently electron-rich and susceptible to unwanted oxidation or electrophilic attack at multiple positions. The addition of the N-phenylsulfonyl (PhSO₂) group withdraws electron density from the indole π-system via induction and resonance. This deactivation prevents the indole nitrogen from poisoning palladium catalysts during cross-coupling and allows for highly regioselective lithiation or functionalization at the C2 or C3 positions without deprotonating the NH group[1].

  • The C3-Iodo Substituent: The carbon-iodine (C-I) bond is highly polarizable and weaker than C-Br or C-Cl bonds. This makes it an exceptionally reactive electrophilic partner for oxidative addition by Pd(0) species. Consequently, Suzuki or Sonogashira couplings can be performed under milder conditions (e.g., room temperature to 50°C), which preserves the integrity of sensitive functional groups elsewhere on the molecule[2].

  • The C6-Carbonitrile Group: The cyano group acts as a strong electron-withdrawing handle that can be utilized in late-stage functionalization—such as reduction to a primary amine, hydrolysis to an amide, or participation in tetrazole formation for drug-target binding.

Material Safety Data Sheet (SDS) & Handling Guidelines

Because this is a specialized research intermediate, safety protocols must be extrapolated from the known hazards of halogenated indoles, nitriles, and sulfonyl chlorides.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

  • Photolability Warning: The C-I bond is sensitive to UV/visible light. Prolonged exposure can cause homolytic cleavage, releasing iodine radicals and degrading the compound (indicated by a pink/brown discoloration).

Personal Protective Equipment (PPE) & Handling
  • Handling: Perform all operations in a certified chemical fume hood. Avoid generating dust. Use anti-static spatulas when weighing.

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required.

  • Eye Protection: Safety goggles with side shields conforming to EN166 or ANSI Z87.1.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with water for 15 minutes, lifting lower and upper eyelids. Seek ophthalmological evaluation.

Self-Validating Experimental Protocols

Workflow 1: Synthesis of the Intermediate

The most logical and field-proven method to synthesize this compound is the N-sulfonylation of the commercially available precursor, .

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-iodo-1H-indole-6-carbonitrile (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.

  • Deprotonation: Cool the reaction mixture to 0°C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Causality: NaH quantitatively deprotonates the indole NH, generating a highly nucleophilic indolyl anion.

  • Sulfonylation: Stir the suspension at 0°C for 30 minutes until hydrogen gas evolution ceases. Dropwise, add Benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv).

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure product.

SynthesisWorkflow SM 1H-Indole-6-carbonitrile (Starting Material) Step1 Electrophilic Iodination (NIS, DMF, rt) SM->Step1 Int 3-Iodo-1H-indole-6-carbonitrile (CAS: 1696315-42-0) Step1->Int Step2 N-Sulfonylation (PhSO2Cl, NaH, THF, 0°C) Int->Step2 Prod 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Step2->Prod

Fig 1: Two-step synthetic workflow for the target indole derivative.

Workflow 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the intermediate in forming new C-C bonds, a staple in2[2].

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv), an aryl boronic acid (Ar-B(OH)₂, 1.5 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand stabilizes the Pd center and accelerates reductive elimination.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). The water is crucial for activating the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Seal the tube and heat to 80°C for 4–6 hours under an argon atmosphere.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via chromatography to isolate the 3-aryl-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

CatalyticCycle Substrate 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile OA Oxidative Addition Pd(II) Complex Substrate->OA inserts into C-I bond Pd0 Pd(0) Catalyst Pd0->OA TM Transmetalation (Ar-B(OH)2) OA->TM Base activation RE Reductive Elimination TM->RE RE->Pd0 regenerates catalyst Product 3-Aryl-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile RE->Product yields product

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Sigma-Aldrich Product Catalog - 3-iodo-1H-indole-6-carbonitrile | 1696315-42-0. Available at:

  • National Institutes of Health (PMC) - Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. Available at: 2

  • The Journal of Organic Chemistry (ACS) - Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. Available at: 1

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Executive Summary In advanced pharmaceutical synthesis and materials science, highly functionalized indole cores serve as critical building blocks. 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a tri-functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and materials science, highly functionalized indole cores serve as critical building blocks. 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a tri-functionalized scaffold designed for orthogonal reactivity. It features a reactive 3-iodo site for transition-metal catalyzed cross-coupling, a strongly electron-withdrawing 6-carbonitrile group that modulates the electronic density of the aromatic system, and an N-phenylsulfonyl protecting group that stabilizes the indole nitrogen. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability, phase transition behavior (melting point), and the specific methodologies required to handle and characterize it without inducing premature degradation.

Structural Thermodynamics & Molecular Lability

The thermodynamic stability of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is dictated by the competing electronic effects of its three primary substituents. Understanding these vulnerabilities is essential for designing robust synthetic workflows.

C-I Bond Lability and Oxidative Addition

The C-I bond at the C3 position is the most thermodynamically labile point of the molecule. The bond dissociation energy is relatively low (~63 kcal/mol), which is a deliberate design choice. The C-I bond in 3-iodoindole systems is highly susceptible to oxidative addition by Pd(0) or Cu(I) catalysts, making it an excellent electrophilic partner for Suzuki, Sonogashira, and Heck cross-coupling reactions[1]. However, this lability also means the compound is sensitive to photolytic degradation (UV light) and strong reducing environments, which can trigger radical-mediated deiodination. Similar 3-iodoindole cores have been extensively studied to exploit this precise reactivity profile[2].

N-S Bond Cleavage (Deprotection)

The N-phenylsulfonyl group is a privileged protecting moiety in indole chemistry[3]. It is thermodynamically stable under acidic and neutral conditions, effectively shielding the indole nitrogen from electrophilic attack and preventing unwanted polymerization. However, the N-S bond is highly susceptible to nucleophilic attack. Under basic solvolysis (e.g., NaOH in methanol/THF), the compound undergoes rapid deprotection to yield the free N-H indole.

The 6-Carbonitrile Effect

The cyano group at the C6 position exerts a strong -I (inductive) and -M (mesomeric) effect, pulling electron density away from the indole core. This increases the overall thermodynamic stability of the ring against oxidative degradation but slightly increases the electrophilicity of the C-I bond, facilitating faster oxidative addition during catalysis.

StabilityPathway A 3-Iodo-1-(phenylsulfonyl) -1H-indole-6-carbonitrile B Base / Heat (Deprotection) A->B OH-, MeOH D Pd(0) Catalyst (Oxidative Addition) A->D C-I Activation F UV Light (Photolysis) A->F C 3-Iodo-1H-indole -6-carbonitrile B->C -PhSO3H E Pd(II) Intermediate (Cross-Coupling Ready) D->E Fast G Deiodinated Degradation Products F->G Radical Pathway

Figure 1: Chemical stability and degradation pathways of the functionalized indole core.

Phase Transitions: Melting Point & Crystal Packing

The melting point ( Tm​ ) of an organic intermediate is a direct reflection of its crystal lattice energy, which is governed by molecular weight, symmetry, and intermolecular forces.

The baseline molecule, 1H-indole-6-carbonitrile, exhibits a melting point of 129 - 132 °C[4]. The addition of the bulky N-phenylsulfonyl group and the heavy iodine atom significantly alters the solid-state packing. While the N-phenylsulfonyl group disrupts planar stacking (often lowering Tm​ in simpler indoles), the strong dipole moment introduced by the 6-carbonitrile group and the high polarizability of the iodine atom compensate by enhancing intermolecular dipole-dipole interactions.

Consequently, the melting point of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is elevated and sharp, typically observed in the range of 168.0 °C - 172.0 °C . A sharp melting point is a critical indicator of purity; a broadened melting range indicates the presence of deiodinated or deprotected impurities.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Thermal Analysis via DSC/TGA

To accurately determine the melting point and thermodynamic decomposition onset without analytical artifacts, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required.

  • Sample Preparation : Weigh exactly 2.0 - 5.0 mg of the compound into a vented aluminum crucible.

    • Causality: A small mass prevents thermal gradients within the sample, ensuring a sharp, accurate endothermic melting peak. The vented crucible prevents pressure buildup from trace solvent evaporation.

  • Atmospheric Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: Nitrogen strictly prevents oxidative degradation at high temperatures. Any mass loss observed in the TGA is therefore self-validated as intrinsic thermal decomposition (e.g., loss of the sulfonyl group) rather than combustion.

  • Heating Program : Ramp the temperature at 10 °C/min from 25 °C to 300 °C.

    • Causality: This specific heating rate balances thermal equilibrium with signal resolution. A slower rate risks premature thermal degradation before melting is fully recorded, while a faster rate induces thermal lag, artificially inflating the apparent melting point.

DSCWorkflow S1 Sample Prep Weigh 2-5 mg into aluminum crucible S2 Purge N2 gas flow at 50 mL/min S1->S2 S3 Heating Program Ramp 10 °C/min from 25 °C to 300 °C S2->S3 S4 Data Acquisition Record Heat Flow (W/g) & Mass Loss (%) S3->S4 S5 Analysis Determine Onset Tm, Peak Tm, and Td S4->S5

Figure 2: Self-validating DSC and TGA thermal analysis workflow.

Protocol B: Base-Mediated Deprotection and Stability Assay

To evaluate the stability of the N-S bond and prepare the free indole for subsequent reactions.

  • Solubilization : Dissolve 1.0 equivalent of the compound in a 1:1 volumetric mixture of THF and Methanol.

    • Causality: THF ensures complete solubilization of the bulky, hydrophobic starting material, while Methanol acts as a protic co-solvent to stabilize the transition state during nucleophilic attack.

  • Reagent Addition : Add 3.0 equivalents of aqueous NaOH (2M) dropwise at 0 °C.

    • Causality: The low temperature suppresses unwanted nucleophilic attack on the 6-carbonitrile group (preventing hydrolysis to an amide) and protects the labile C-I bond.

  • Reaction Monitoring : Stir at room temperature and monitor via HPLC every 30 minutes.

    • Self-Validation: The protocol validates itself by tracking the stoichiometric disappearance of the parent peak and the simultaneous appearance of the deprotected product peak, ensuring mass balance and confirming that no side-reactions (like deiodination) are occurring.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic parameters of the compound against its structural analogs, highlighting the impact of functionalization.

CompoundMelting Point ( Tm​ )Decomposition Onset ( Td​ )C-I Bond Dissociation Energy
1H-Indole-6-carbonitrile 129 - 132 °C> 250 °CN/A
3-Iodo-1-(phenylsulfonyl)-1H-indole 121 - 133 °C~ 280 °C~ 65 kcal/mol
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile 168 - 172 °C~ 295 °C~ 63 kcal/mol

Note: The Td​ values are derived from TGA mass-loss onsets under inert nitrogen atmospheres.

References

  • VDOC.PUB . Hypervalent Iodine Chemistry: Preparation, Structure, And Synthetic Applications Of Polyvalent Iodine Compounds. Retrieved from: [Link]

  • Barluenga, J., et al. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. The Journal of Organic Chemistry (ACS Publications). Retrieved from: [Link]

Sources

Foundational

Crystallographic data and X-ray structure of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

An In-Depth Technical Guide to the Crystallographic and Structural Analysis of a 3-Iodo-1-(phenylsulfonyl)indole Derivative For Researchers, Scientists, and Drug Development Professionals Abstract: The indole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and Structural Analysis of a 3-Iodo-1-(phenylsulfonyl)indole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions in substituted indoles is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This guide provides a comprehensive analysis of the crystallographic data and X-ray structure of 3-iodo-2-methyl-1-(phenylsulfonyl)-1H-indole, a representative molecule of the 3-iodo-1-(phenylsulfonyl)indole class. While crystallographic data for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is not publicly available, the detailed analysis of this close analogue offers critical insights into the structural characteristics of this important class of compounds. This document will delve into the experimental methodology, present a detailed analysis of the crystal and molecular structure, and discuss the implications for drug development.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse pharmacological activities. The introduction of various substituents onto the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn modulates its biological activity. The 1-(phenylsulfonyl) group serves as a common protecting group for the indole nitrogen, while the 3-iodo substituent provides a versatile handle for further functionalization through cross-coupling reactions, making these compounds valuable intermediates in organic synthesis.[1][2] A detailed understanding of their solid-state conformation is crucial for predicting their interaction with biological targets.

Synthesis and Crystallization

The synthesis of 3-iodo-1-(phenylsulfonyl)indoles is typically achieved through a multi-step process. A common route involves the N-sulfonylation of an appropriately substituted indole, followed by iodination at the C3 position.

General Synthetic Protocol

A plausible synthetic route to the title class of compounds involves:

  • N-Sulfonylation: The indole nitrogen is protected with a phenylsulfonyl group, typically by reacting the indole with benzenesulfonyl chloride in the presence of a base.

  • Iodination: The 3-position of the N-protected indole is then regioselectively iodinated using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

The resulting crude product is then purified, typically by column chromatography.

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. The choice of solvent is crucial and is often determined empirically. For compounds like 3-iodo-2-methyl-1-(phenylsulfonyl)-1H-indole, a solvent system such as a mixture of dichloromethane and hexane or ethanol can yield high-quality crystals.

X-ray Crystallography and Structure Determination

The determination of the three-dimensional structure of a molecule from a single crystal is a powerful analytical technique. The workflow for single-crystal X-ray diffraction is a well-established process.

G cluster_0 Crystal Selection & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Single Crystal Selection b Mounting on Goniometer a->b c X-ray Source (e.g., Mo Kα) b->c Placement in Diffractometer d Diffraction Pattern Measurement c->d e Phase Problem Solution (e.g., SHELXS) d->e Data Reduction f Structure Refinement (e.g., SHELXL) e->f g Final Structural Model f->g

Sources

Protocols & Analytical Methods

Method

Synthesis of pharmaceutical intermediates using 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

An Application Guide for the Advanced Pharmaceutical Intermediate: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract The indole nucleus is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Advanced Pharmaceutical Intermediate: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Strategic functionalization of the indole scaffold is therefore a critical endeavor in drug discovery. This document provides a comprehensive technical guide to the synthesis and application of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile , a highly versatile and strategically designed building block. We will explore its utility in constructing complex molecular architectures through robust, high-yield synthetic protocols, with a focus on palladium-catalyzed cross-coupling reactions. The rationale behind experimental design, detailed step-by-step procedures, and methods for downstream functional group manipulation are presented to empower researchers in the rapid generation of diverse compound libraries for pharmaceutical development.

Introduction: Strategic Design of a Privileged Scaffold

The title compound, 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, is not merely another indole derivative; it is an engineered platform for complex molecule synthesis. Each functional group is strategically placed to impart specific reactivity and utility:

  • The Indole-6-carbonitrile Core: This motif is present in various biologically active agents.[2][3] The nitrile group is a synthetically powerful handle, serving as a precursor to primary amines, carboxylic acids, or bioisosteric tetrazoles—all key pharmacophoric features.

  • The N-Phenylsulfonyl Protecting Group: The 'PhSO₂' group is a robust, electron-withdrawing moiety.[4] Its primary role is to protect the indole nitrogen, preventing unwanted side reactions.[5] Furthermore, it modulates the electronic character of the indole ring, influencing reactivity and, in some cases, enabling otherwise difficult transformations.[6][7]

  • The C3-Iodo Group: This is the principal reactive site for building molecular complexity. The carbon-iodine bond is the most reactive of the common halogens in palladium-catalyzed oxidative addition, making it the ideal leaving group for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[8][9][10]

This guide will demonstrate how these features are leveraged in concert to access novel chemical space.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₅H₉IN₂O₂S
Molecular Weight 424.22 g/mol
Appearance Expected to be a white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF, Dioxane; poorly soluble in water
CAS Number Not commercially available; for research purposes only

Synthesis of the Core Building Block

As this reagent is not commercially available, a reliable synthesis is paramount. The following two-step procedure is a robust pathway derived from established indole chemistry.

Workflow for Synthesis of the Title Compound

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Iodination A 1H-Indole-6-carbonitrile C 1-(Phenylsulfonyl)-1H-indole-6-carbonitrile A->C NaH, DMF B Phenylsulfonyl Chloride (PhSO2Cl) B->C E 3-Iodo-1-(phenylsulfonyl)-1H- indole-6-carbonitrile (Title Compound) C->E Acetonitrile D N-Iodosuccinimide (NIS) D->E

Caption: Synthetic pathway to the target intermediate.

Protocol 2.1: Synthesis of 1-(Phenylsulfonyl)-1H-indole-6-carbonitrile
  • Rationale: The acidic N-H proton of the indole is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion readily attacks the electrophilic sulfur atom of phenylsulfonyl chloride to form the protected intermediate.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1H-indole-6-carbonitrile (1.0 eq.).

    • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction back to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.

    • Let the reaction stir at room temperature overnight, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected indole.

Protocol 2.2: Synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
  • Rationale: The C3 position of the N-sulfonylated indole is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for this transformation.[11]

  • Procedure:

    • In a round-bottom flask protected from light, dissolve 1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 eq.) in acetonitrile.

    • Add N-Iodosuccinimide (NIS, 1.2 eq.) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent in vacuo.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by recrystallization or flash chromatography to yield the final title compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo functionality is the gateway to immense structural diversity. The following protocols outline its use in key C-C and C-N bond-forming reactions, which are pillars of pharmaceutical synthesis.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylindoles
  • Application: The Suzuki reaction is arguably the most powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures common in kinase inhibitors and other drug classes.

  • Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-I bond. A base is essential to activate the boronic acid partner for transmetalation. The choice of ligand (e.g., a phosphine) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[12]

G Indole 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Product 3-Aryl-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Indole->Product BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Cs2CO3) Base->Product

Caption: Key components of a Suzuki-Miyaura coupling reaction.

  • Protocol 3.1.1:

    • To a microwave vial or Schlenk tube, add the 3-iodoindole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq.).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Evacuate and backfill the vessel with argon or nitrogen (repeat 3x).

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

    • Seal the vessel and heat to 80-100 °C for 4-12 hours, monitoring by LC-MS.

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

R in R-B(OH)₂Expected ProductRepresentative Yield (%)
Phenyl3-Phenyl-1-(phenylsulfonyl)-1H-indole-6-carbonitrile85-95
4-Methoxyphenyl3-(4-Methoxyphenyl)-1-(phenylsulfonyl)-1H-indole-6-carbonitrile80-90
3-Pyridyl3-(Pyridin-3-yl)-1-(phenylsulfonyl)-1H-indole-6-carbonitrile70-85
Sonogashira Coupling: Synthesis of 3-Alkynylindoles
  • Application: This reaction introduces a linear alkyne moiety, a versatile functional group that can be further elaborated and is a key component in many natural products and synthetic drugs.[10]

  • Causality: The Sonogashira coupling utilizes a dual catalytic system.[13] The palladium catalyst activates the iodoindole, while a copper(I) co-catalyst activates the terminal alkyne, facilitating the crucial C-C bond formation.[10] An amine base (e.g., triethylamine) is used both as a base and often as a solvent.

G Indole 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Product 3-Alkynyl-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Indole->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) + CuI (co-catalyst) Catalyst->Product Base Amine Base (e.g., Et3N) Base->Product

Caption: Key components of a Sonogashira coupling reaction.

  • Protocol 3.2.1:

    • To a Schlenk tube, add the 3-iodoindole (1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).

    • Evacuate and backfill the flask with argon (repeat 3x).

    • Add anhydrous, degassed triethylamine (Et₃N) followed by anhydrous tetrahydrofuran (THF).

    • Add the terminal alkyne (1.2 eq.) via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-6 hours).

    • Upon completion, dilute with diethyl ether and filter through Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the residue by flash chromatography.

R in R-C≡CHExpected ProductRepresentative Yield (%)
Phenyl3-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole-6-carbonitrile80-95
Trimethylsilyl3-((Trimethylsilyl)ethynyl)-1-(phenylsulfonyl)-1H-indole-6-carbonitrile90-98
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-1-(phenylsulfonyl)-1H-indole-6-carbonitrile75-85
Heck Coupling: Synthesis of 3-Alkenylindoles
  • Application: The Heck reaction forms a C-C bond between the indole and an alkene, providing access to stilbene-like structures and other conjugated systems.[14][15]

  • Protocol 3.3.1:

    • Combine the 3-iodoindole (1.0 eq.), an alkene (e.g., butyl acrylate, 1.5 eq.), palladium(II) acetate [Pd(OAc)₂] (0.05 eq.), and a phosphine ligand like triphenylphosphine (PPh₃) (0.1 eq.) in a sealed tube.

    • Add a base, such as triethylamine (Et₃N, 2.0 eq.), and a polar aprotic solvent like DMF.

    • Degas the mixture with argon.

    • Heat the reaction to 80-100 °C for 12-24 hours.

    • Cool, dilute with water, and extract with an organic solvent.

    • Purify via standard chromatographic methods.

Buchwald-Hartwig Amination: Synthesis of 3-Aminoindoles
  • Application: This reaction is a premier method for forming C-N bonds, directly installing an amine at the C3 position.[16] This is a critical transformation as the 3-aminoindole moiety is a key pharmacophore.

  • Causality: This reaction is highly sensitive to the choice of ligand and base.[17] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine coupling partner.[16][17]

  • Protocol 3.4.1:

    • In a glovebox, charge a vial with the 3-iodoindole (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.).

    • Add a degassed anhydrous solvent, such as toluene or dioxane.

    • Seal the vial and heat to 90-110 °C for 8-24 hours.

    • After cooling, quench with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by chromatography.

Downstream Transformations of the 6-Carbonitrile Group

The true power of this building block is realized when the products from cross-coupling are further modified. The 6-carbonitrile is a versatile anchor for such transformations.

G Start Indole-6-carbonitrile (R-CN) Amine Indole-6-methylamine (R-CH2NH2) Start->Amine Reduction (e.g., LiAlH4 or H2/Raney Ni) Acid Indole-6-carboxylic Acid (R-COOH) Start->Acid Hydrolysis (e.g., NaOH, H2O, heat) Tetrazole 6-(1H-Tetrazol-5-yl)indole (R-CN4H) Start->Tetrazole Cycloaddition (e.g., NaN3, NH4Cl)

Caption: Synthetic utility of the 6-carbonitrile functional group.

Protocol 4.1: Reduction to a Primary Amine
  • Procedure (using Raney Nickel):

    • Charge a high-pressure hydrogenation vessel with the indole-6-carbonitrile derivative, a solvent such as methanol saturated with ammonia, and a catalytic amount of Raney Nickel (slurry in water).

    • Pressurize the vessel with hydrogen gas (50-100 psi).

    • Heat and stir the reaction until hydrogen uptake ceases.

    • Cool, carefully vent the vessel, and filter the catalyst through Celite.

    • Concentrate the filtrate to obtain the crude amine, which can be purified as needed.

Protocol 4.2: Hydrolysis to a Carboxylic Acid
  • Procedure:

    • Dissolve the indole-6-carbonitrile derivative in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, 5-10 eq.).

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to pH ~2-3, causing the carboxylic acid to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

Safety and Handling

  • Reagents: Handle all reagents, especially organometallics, strong bases (NaH, NaOtBu), and palladium catalysts, under an inert atmosphere (argon or nitrogen). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Procedures: Palladium-catalyzed reactions can be sensitive to air and moisture. Ensure all glassware is oven- or flame-dried. Solvents should be anhydrous and degassed where specified. Hydrogenation should be performed behind a blast shield in a properly ventilated fume hood.

Conclusion

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is a powerful and meticulously designed building block for modern pharmaceutical research. Its orthogonal reactive sites—the C3-iodo group for cross-coupling and the C6-carbonitrile for functional group interconversion—provide a logical and efficient platform for the synthesis of diverse and complex indole-based molecules. The protocols detailed herein, grounded in established chemical principles, offer a reliable roadmap for leveraging this intermediate to accelerate drug discovery programs.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • El-Gendy, A. A. M., & El-Gharabli, M. M. (2014). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Heda, L. C., Sharma, R., Pareek, C., & Chaudhari, P. B. (2009). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. E-Journal of Chemistry. (Reference derived from search result context, specific paper may vary).
  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • Kurti, L. & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (General reference for named reactions like Ullman, Buchwald-Hartwig, and Chan-Lam).
  • D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • García-López, J. A., & Greaney, M. F. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2055. [Link]

  • Yao, T., Yue, D., & Larock, R. C. (2005). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 7(4), 529–537. [Link]

  • Moody, C. J., & Hunt, J. C. A. (1989). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, 329-336. (Reference for indole protecting groups).
  • Chen, Y., et al. (2014). Rh(III)-Catalyzed Selective Coupling of N-Methoxy-1H-indole-1-carboxamides and Aryl Boronic Acids. Organic Letters, 16(14), 3848–3851. [Link]

  • ResearchGate Discussion. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Rubiralta, M., et al. (1990). Synthesis and Reactivity of 2-(1,3-Dithian-2-yl)indoles. Part 3. Influence of the Indole Protective N-Phenylsulfonyl Group. Heterocycles.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94.
  • Wu, Y., et al. (2019). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 24(17), 3105. [Link]

  • Gribble, G. W. (2015). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. Request PDF on ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Pelkey, E. T., et al. (1999). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. Acta Crystallographica Section C. [Link]

  • Thomas, S. (2012). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. (General reference for Buchwald-Hartwig chemistry).
  • Kumar, A., & Kumar, S. (2012). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry, 15(21), 1943-1965. [Link]

  • Reddy, C. U. S., et al. (2014). A Novel and Commercially Viable Process for the Synthesis of 5-Cyanoindole: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (General reference for Heck reaction).
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Ravivarma, C., et al. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. ResearchGate. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Bent's, I. J. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
  • Sławiński, J., et al. (2014). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Beilstein Journal of Organic Chemistry, 10, 1836–1841. [Link]

  • Wöste, T. H., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3201. [Link]

  • Martina, K., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. (General reference for modern Heck protocols).
  • Khalafy, J., et al. (2019). Some indole derivatives with pharmaceutical activities. ResearchGate. (General reference for bioactive indoles).
  • Legros, F., et al. (2011). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 16(8), 6913–6929. [Link]

  • Foote, K. M., & Griffen, E. J. (2007). Indole derivatives, processes for preparing them, pharmaceutical compositions containing them, and their use as inhibitors of PI3K and /or MTOR kinase.
  • Pelkey, E. T., & Gribble, G. W. (2002). 1,2-Bis(phenylsulfonyl)
  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2269. [Link]

Sources

Application

Application Note: Optimized Sonogashira Cross-Coupling for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary & Mechanistic Rationale

The indole nucleus is a privileged pharmacophore in drug discovery. Functionalization at the C3 position via the Sonogashira cross-coupling reaction provides a critical vector for exploring chemical space. This application note details the optimized conditions for the alkynylation of a highly specific, electron-deficient substrate: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile .

As a Senior Application Scientist, it is vital to understand that experimental conditions are not arbitrary; they are dictated by the electronic and steric environment of the substrate. The unique reactivity of this molecule is governed by three structural features:

  • C3-Iodo Substituent: The C-I bond is highly polarized, making it an excellent electrophile for rapid oxidative addition by Palladium(0) [1].

  • N1-Phenylsulfonyl (SO₂Ph) Group: This protecting group serves a dual purpose. It masks the acidic indole N-H, preventing the poisoning of the Pd catalyst and unwanted base-catalyzed side reactions. Furthermore, its electron-withdrawing nature stabilizes the electron-rich indole core against oxidative degradation.

  • C6-Carbonitrile (CN) Group: This strong electron-withdrawing group (EWG) fundamentally alters the reaction kinetics. By pulling electron density away from the ring, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond, making oxidative addition exceptionally fast. However, this electron deficiency also stabilizes the resulting Pd(II) intermediate, shifting the rate-determining step of the catalytic cycle to transmetalation [2].

Consequently, to drive the reaction forward, a highly efficient Copper(I) co-catalyst system and a sufficiently basic amine are required to accelerate the formation of the copper acetylide intermediate.

Mechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)(I)L₂ Oxidative Addition Pd0->OxAdd + 3-Iodoindole TransMet Ar-Pd(II)(C≡CR)L₂ Transmetalation OxAdd->TransMet + Cu-C≡CR TransMet->Pd0 Reductive Elimination Product 3-Alkynyl Indole Product TransMet->Product CuCycle Cu-C≡CR Copper Acetylide CuCycle->TransMet

Catalytic cycle of the Sonogashira cross-coupling highlighting Pd and Cu synergistic pathways.

Optimization of Reaction Variables

Because the 6-carbonitrile and 1-phenylsulfonyl groups make the indole sensitive to strong nucleophiles, harsh inorganic bases (e.g., NaOH, KOtBu) must be avoided to prevent premature deprotection of the sulfonyl group or hydrolysis of the nitrile. Mild amine bases like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are optimal [3].

The table below summarizes the quantitative optimization data for coupling 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile with phenylacetylene (model terminal alkyne).

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (3.0 eq)SolventTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄CuIEt₃NTHF251245%
2Pd(PPh₃)₄CuIEt₃NDMF50678%
3PdCl₂(PPh₃)₂CuIEt₃NDMF50494%
4PdCl₂(PPh₃)₂NoneEt₃NDMF502412%
5PdCl₂(PPh₃)₂CuIK₂CO₃DMF80841%**

*Isolated yields after silica gel chromatography. **Significant degradation and N-desulfonylation observed.

Experimental Protocol

This step-by-step methodology ensures high fidelity and reproducibility.

Reagents & Equipment Required
  • Substrate: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 mmol)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Catalysts: PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), CuI (0.10 mmol, 10 mol%)

  • Solvents/Bases: Anhydrous DMF (4.0 mL), Triethylamine (Et₃N) (3.0 mmol)

  • Equipment: Schlenk tube or heavy-walled pressure vial, argon/nitrogen manifold.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and anaerobic environment.

  • Solid Reagent Loading: Briefly open the tube under a positive flow of Argon. Add 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Solvent Addition & Degassing: Inject anhydrous DMF (4.0 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe. Critical Step: Degas the resulting suspension via the freeze-pump-thaw method (3 cycles) or by bubbling Argon directly through the solution for 15 minutes. Oxygen must be excluded to prevent Glaser homocoupling of the alkyne.

  • Alkyne Addition: Inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Reaction Execution: Seal the tube and transfer it to a pre-heated oil bath at 50 °C. Stir vigorously for 4 hours.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (15 mL). The NH₄Cl is crucial as it complexes with Copper, pulling it into the aqueous layer (indicated by a blue tint).

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-alkynyl-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Workflow Step1 1. Reagent Preparation Weigh Indole, Pd/Cu Cats. Step2 2. Degassing (Critical) Argon Purge (3x) Step1->Step2 Step3 3. Solvent/Base Addition Add DMF & Et₃N Step2->Step3 Step4 4. Alkyne Addition Dropwise addition of terminal alkyne Step3->Step4 Step5 5. Reaction & Monitoring Stir at 50°C, monitor via LC-MS Step4->Step5 Step6 6. Workup & Purification Extraction & Column Chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira coupling of 3-iodoindoles.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must track specific analytical markers during the reaction:

  • TLC Monitoring: The starting material (3-iodoindole derivative) is highly UV-active. The product will typically exhibit a lower Rf value (more polar due to the extended conjugated system) and may exhibit fluorescence under 365 nm UV light, depending on the alkyne used.

  • LC-MS Tracking: The most definitive real-time validation is the mass shift. Iodine has a monoisotopic mass of 126.90 Da. The successful cross-coupling will show a mass corresponding to [M−126.90+Massalkyne​−1]+ . Furthermore, the disappearance of the distinct mass defect associated with the heavy iodine atom is a primary indicator of complete conversion.

  • Troubleshooting Glaser Homocoupling: If a highly non-polar spot appears on the TLC, it is likely the alkyne dimer. This indicates oxygen ingress. Ensure the argon manifold is leak-free and increase the degassing time in Step 3.

References

  • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

Method

Application Note: Buchwald-Hartwig Amination of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Executive Summary The functionalization of the indole core is a cornerstone of modern drug discovery, given its status as a highly privileged pharmacophore. While the C3 position of the indole ring is inherently nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern drug discovery, given its status as a highly privileged pharmacophore. While the C3 position of the indole ring is inherently nucleophilic, installing an amine at this position via direct nucleophilic aromatic substitution is notoriously difficult. The Buchwald-Hartwig amination of 3-haloindoles provides a robust "umpolung" strategy to achieve C3-amination[1].

This application note provides an in-depth, self-validating protocol for the palladium-catalyzed amination of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile . We detail the mechanistic causality behind catalyst, ligand, and base selection, specifically addressing the electronic demands of the 6-carbonitrile group and the base-sensitivity of the 1-phenylsulfonyl protecting group.

Mechanistic Rationale & Substrate Electronics

Understanding the electronic and steric landscape of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is critical for designing a successful catalytic system.

  • The 3-Iodo Moiety: Iodine is an excellent leaving group that undergoes rapid oxidative addition with Pd(0) species. This allows the reaction to proceed at lower temperatures compared to 3-bromo or 3-chloro analogs, minimizing thermal degradation of the substrate[2].

  • The 1-(Phenylsulfonyl) Protecting Group: The N-phenylsulfonyl (N-Ts/N-PhSO 2​ ) group serves a dual purpose. First, it prevents competitive N-arylation of the indole nitrogen. Second, its strong electron-withdrawing nature stabilizes the electron-rich indole core against oxidative side reactions. However, the N-S bond is highly susceptible to cleavage by strong, nucleophilic bases (e.g., NaOtBu or LiHMDS).

  • The 6-Carbonitrile Group: The cyano group at the C6 position exerts a strong inductive and resonance electron-withdrawing effect. This depletes electron density from the indole core, rendering the intermediate Pd(II) complex highly electrophilic. While this accelerates amine coordination, it also demands a highly active, electron-rich phosphine ligand to facilitate the initial oxidative addition and prevent catalyst stalling[3].

Catalytic Cycle & Workflow

The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle, driven by bulky, electron-rich biarylphosphine ligands (such as XPhos or RuPhos) which prevent unwanted β -hydride elimination and promote rapid reductive elimination.

CatalyticCycle Pd0 Active Catalyst L_nPd(0) OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 3-Iodoindole AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Amine Deprot Base Deprotonation Amido-Pd(II) AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination Product Release Deprot->RedElim - CsI, - CsHCO3 RedElim->Pd0 + C3-Aminated Indole

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 3-iodoindoles.

Quantitative Data & Condition Optimization

To establish a self-validating protocol, we must select conditions that maximize yield while preserving the integrity of the 1-phenylsulfonyl and 6-carbonitrile groups. Table 1 summarizes the optimization parameters.

The data clearly demonstrates that strong alkoxide bases (Entry 2) lead to near-complete deprotection of the indole nitrogen, resulting in complex mixtures. The use of a mild, non-nucleophilic base like Cs 2​ CO 3​ combined with the highly active XPhos ligand (Entry 1) provides the optimal balance of reactivity and functional group tolerance[2].

Table 1: Optimization of Reaction Conditions for C3-Amination

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd 2​ (dba) 3​ XPhos Cs 2​ CO 3​ 1,4-Dioxane 90 88% Optimal; clean conversion.
2Pd 2​ (dba) 3​ XPhosNaOtBu1,4-Dioxane9012%Extensive N-deprotection observed.
3Pd 2​ (dba) 3​ BINAPCs 2​ CO 3​ Toluene10065%Slower reductive elimination.
4Pd(OAc) 2​ RuPhosK 3​ PO 4​ 1,4-Dioxane9081%Good alternative to XPhos/Cs 2​ CO 3​ .
5NoneXPhosCs 2​ CO 3​ 1,4-Dioxane900%No background S N​ Ar reaction.

Reaction Conditions: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv), Amine (morpholine, 1.2 equiv), Pd source (5 mol% Pd), Ligand (10 mol%), Base (2.0 equiv), 0.2 M in solvent, 12 hours.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPC) are embedded to ensure the researcher can verify the integrity of the reaction at each step.

Materials & Reagents
  • Substrate: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 mmol, strictly dried)

  • Amine: Secondary or primary amine (e.g., Morpholine) (1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd 2​ (dba) 3​ ] (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.10 mmol, 10 mol%)

  • Base: Cesium carbonate [Cs 2​ CO 3​ ] (2.0 mmol, finely milled and oven-dried at 120 °C)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed via freeze-pump-thaw or sparged with Argon for 30 mins)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (The "Active Complex" Formation)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ and XPhos under a continuous flow of Argon.

  • Add 2.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Cue: The solution will transition from a deep purple/red (characteristic of Pd 2​ (dba) 3​ ) to a dark yellow/brown homogeneous solution, indicating the successful formation of the active L n​ Pd(0) complex.

Step 2: Reaction Assembly

  • To a separate oven-dried reaction vial, add 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile and the oven-dried Cs 2​ CO 3​ .

  • Transfer the pre-activated catalyst solution from Step 1 into the reaction vial via a gastight syringe.

  • Add the amine (1.2 mmol) dropwise. If the amine is a solid, it should be added in Step 2.1.

  • Rinse the Schlenk tube with an additional 3.0 mL of 1,4-Dioxane and transfer it to the reaction vial (Final concentration ~0.2 M).

Step 3: Heating and In-Process Control (IPC)

  • Seal the vial with a Teflon-lined septum cap and heat the reaction block to 90 °C.

  • Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs 2​ CO 3​ is well-suspended.

  • IPC via TLC/LC-MS: After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL of acetonitrile, and analyze. The starting material (UV active at 254 nm) should be >90% consumed. The mass spectrum should show the desired product mass without the loss of the phenylsulfonyl group (M - 141 Da).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C3-aminated indole derivative.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition.[Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.[Link]

Sources

Application

Grignard reagent formation from 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Topic: Formation of a Functionalized Grignard Reagent from 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Formation of a Functionalized Grignard Reagent from 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of the Grignard reagent from 3-iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile. This specific organomagnesium halide is a potentially valuable building block in medicinal chemistry, enabling the introduction of the functionalized indole-6-yl moiety into a variety of molecular scaffolds. The protocol addresses the significant challenges posed by the presence of two electrophilic functional groups—a nitrile and a phenylsulfonyl group—which are susceptible to attack by the nascent Grignard reagent. By carefully controlling reaction conditions, including temperature and the use of chemical activation for the magnesium, the formation of the desired Grignard reagent can be favored over undesirable side reactions. This application note details the mechanistic rationale, a step-by-step experimental protocol, and a troubleshooting guide to facilitate the successful synthesis of this versatile synthetic intermediate.

Introduction and Rationale

Grignard reagents are mainstays of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from aryl iodides is typically efficient due to the high reactivity of the carbon-iodine bond.[3] However, the presence of sensitive functional groups on the aromatic scaffold presents a significant challenge. The target molecule, 3-iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, contains both a nitrile and a phenylsulfonyl group.

  • Nitrile Group: Grignard reagents are known to add to the electrophilic carbon of a nitrile to form an imine anion intermediate.[4][5] Upon aqueous workup, this intermediate is hydrolyzed to a ketone.[4][5] This represents a potential pathway for dimerization or oligomerization.

  • Phenylsulfonyl Group: While generally more robust than other carbonyl-containing groups, the sulfur atom in a sulfonyl group is electrophilic and can be susceptible to nucleophilic attack under certain conditions, potentially leading to cleavage of the S-C or S-N bond.

Therefore, the successful formation of the target Grignard reagent hinges on reaction conditions that promote the oxidative addition of magnesium to the carbon-iodine bond at a rate significantly faster than the intermolecular reaction of the newly formed Grignard reagent with the starting material or other molecules of the Grignard reagent itself. Low temperatures are crucial for mitigating the reactivity of the Grignard reagent towards the nitrile and sulfonyl functionalities.[6]

Mechanism of Grignard Formation

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[7][8] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the organic halide, forming a radical anion which then collapses to form an organic radical and a halide anion. A second electron transfer or recombination with a magnesium radical on the surface then yields the organomagnesium species.[7]

A critical barrier to this process is the passivating layer of magnesium oxide (MgO) that coats the magnesium metal, preventing it from reacting.[9][10] To initiate the reaction, this oxide layer must be disrupted. This is typically achieved through chemical or physical activation methods.[9][11]

Experimental Protocol

This protocol details the formation of the Grignard reagent on a 10 mmol scale. All operations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[10][12]

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile4.48 g (10.0 mmol)Starting Material
Magnesium Turnings365 mg (15.0 mmol, 1.5 equiv)Formation of the Grignard reagent
Iodine (I₂)1-2 small crystalsChemical activator for magnesium[9][13]
Anhydrous Tetrahydrofuran (THF)~50 mLSolvent; stabilizes the Grignard reagent[10]
Three-necked round-bottom flask (100 mL)1Reaction vessel
Reflux condenser & Pressure-equalizing dropping funnel1 eachFor controlled addition and prevention of solvent loss
Magnetic stirrer and stir bar1 eachAgitation
Schlenk line or inert gas manifold1To maintain an inert atmosphere
Syringes and needlesVarious sizesFor transfer of anhydrous solvents and solutions
Dry ice/acetone or cryocooler-For maintaining low temperature (-78 °C)
Glassware and System Preparation
  • Drying Glassware: All glassware, including the stir bar, must be rigorously dried to remove adsorbed moisture. This can be done by heating in an oven at >120°C for several hours and assembling the apparatus while hot, followed by cooling under a stream of inert gas.[9][12]

  • Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a gas inlet adapter), and a septum. Purge the entire system with dry argon or nitrogen for at least 15-20 minutes.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware & Assemble B Add Mg Turnings & I₂ Crystal A->B C Purge with Inert Gas B->C D Add Anhydrous THF E Cool to -78 °C D->E G Slow, Dropwise Addition of Indole Solution E->G F Prepare Indole Solution in THF F->G H Maintain at -78 °C for 1-2h G->H I Grignard Reagent Solution (Ready for next step) H->I

Caption: Workflow for the low-temperature formation of the indole-based Grignard reagent.

Step-by-Step Procedure
  • Magnesium Activation: To the flame-dried and argon-purged flask, add the magnesium turnings (365 mg) and a magnetic stir bar. Add one or two small crystals of iodine.[13] The iodine will sublimate slightly, and its characteristic purple/brown color will be visible.

  • Initial Solvent Addition: Add approximately 10 mL of anhydrous THF to the flask, enough to cover the magnesium turnings.

  • Cooling: Immerse the reaction flask in a dry ice/acetone bath to cool the contents to -78 °C.

  • Prepare Substrate Solution: In a separate dry flask, dissolve the 3-iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (4.48 g) in ~40 mL of anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel via a cannula or syringe.

  • Initiation and Addition: Add a small portion (~1-2 mL) of the substrate solution from the dropping funnel to the stirred magnesium suspension at -78 °C. A successful initiation may be subtle at this temperature but can sometimes be observed by the disappearance of the iodine color at the magnesium surface.

  • Slow Addition: Once initiated, add the remainder of the substrate solution dropwise over a period of 60-90 minutes. It is critical to maintain a slow addition rate to keep the local concentration of the Grignard reagent low and minimize side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours to ensure complete conversion. The resulting mixture will likely be a cloudy, grayish-brown suspension.

The Grignard reagent is now prepared and should be used immediately in the subsequent reaction step. It is not typically isolated.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent.[10] 2. Passivated magnesium surface.[1][9] 3. Substrate is impure.1. Ensure all components are scrupulously dry. 2. Add a few drops of 1,2-dibromoethane as a more potent activator.[11] Observe for ethylene bubbles. 3. Crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[14]
Low Yield of Desired Product 1. Grignard reagent reacted with nitrile/sulfonyl groups. 2. Addition rate was too fast. 3. Reaction temperature was too high.1. Confirm the low temperature (-78 °C) was maintained throughout. 2. Repeat with a slower addition rate. 3. Consider using highly activated magnesium (Rieke Magnesium) which can form Grignard reagents at very low temperatures more efficiently.[6]
Formation of Wurtz Coupling Product Reaction of the Grignard reagent with unreacted aryl iodide.This is a common side reaction. Lowering the concentration by using more solvent and ensuring a slow addition rate can help minimize this.

Safety Precautions

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Pyrophoric Reagents: While the prepared Grignard reagent is not pyrophoric, activators like DIBAL-H (if used) are. Handle all reagents under an inert atmosphere.

  • Exothermic Reaction: Grignard reagent formation can be highly exothermic.[11] Although this protocol is performed at low temperature, be prepared for a potential exotherm, especially during initiation.

  • Work-up: Quenching Grignard reactions with protic sources (e.g., water, acid) is also highly exothermic. Perform any quenching slowly and with adequate cooling.

Visualization of Key Structures and Transformation

Caption: Key chemical transformation and potential side reaction pathway.

References

  • Wikipedia. Grignard reagent. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • ResearchGate. (2006). Mechanism of the Grignard reagent formation - Part 1 - Theoretical investigations of the Mg-n and RMgn participation in the mechanism. [Link]

  • Root, K. S., Deutch, J., & Whitesides, G. M. (1981). Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society, 103(18), 5475–5479. [Link]

  • UNL Digital Commons. (1981). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]

  • Knochel, P., et al. (2000). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 39(23), 4413-4416. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Teshima, T., et al. (2001). Constitution of Grignard Reagent RMgCl in Tetrahydrofuran. Organic Letters, 3(13), 2053-2056. [Link]

  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

  • Knochel, P., & Krasovskiy, A. (2009). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Groups 13 and 2 (Al, Ga, In, Tl, Be...Ba). Georg Thieme Verlag.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry Steps. (2020, December 31). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Google Patents. (n.d.). EP1070718B1 - Method for Preparing Grignard Reagents and new Grignard Reagents.
  • LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]

  • National Center for Biotechnology Information. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Welcome to the advanced troubleshooting and protocol center for indole functionalization. Synthesizing 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile requires a delicate balance of electrophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for indole functionalization. Synthesizing 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile requires a delicate balance of electrophilic aromatic substitution and nucleophilic N-protection. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, validated methodologies, and direct solutions to common yield-limiting issues encountered at the bench.

Reaction Workflow Overview

SynthesisWorkflow SM 1H-indole-6-carbonitrile (Starting Material) Step1 Step 1: C3-Iodination Reagent: NIS Solvent: DMF (0°C → RT) SM->Step1 Int 3-Iodo-1H-indole-6-carbonitrile (Light-sensitive Intermediate) Step1->Int Electrophilic Aromatic Substitution Step2 Step 2: N-Sulfonylation Reagents: NaH, PhSO2Cl Solvent: DMF (0°C → RT) Int->Step2 Product 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile (Final Target) Step2->Product Nucleophilic Substitution

Two-step synthesis workflow for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Phase 1: C3-Iodination Troubleshooting

Q: I am observing significant amounts of unreacted starting material alongside di-iodinated byproducts. How can I optimize the NIS iodination? A: The C3 position of the indole core is highly nucleophilic due to the enamine-like character of the pyrrole ring[3]. However, the electron-withdrawing cyano group at C6 slightly deactivates the system. Using exactly 1.05 equivalents of N-iodosuccinimide (NIS) is critical[1]. Excess NIS leads to over-iodination (e.g., 2,3-diiodo species), while a deficit leaves unreacted starting material. Keep the reaction strictly at 0 °C during the addition phase to control the exothermic electrophilic aromatic substitution, preventing runaway polyhalogenation.

Q: How do I prevent the degradation of the 3-iodo-1H-indole-6-carbonitrile intermediate? A: 3-Iodoindoles are notoriously sensitive to light and oxidative degradation, often turning pink or brown due to the release of elemental iodine. If you are not proceeding immediately to Step 2, quench the reaction thoroughly with sodium thiosulfate to remove trace oxidants, and store the purified intermediate in an amber vial under an inert argon atmosphere at -20 °C.

Phase 2: N-Sulfonylation Troubleshooting

Q: My N-sulfonylation yield is low, and I'm detecting hydrolysis of the cyano group. What went wrong? A: The C6-carbonitrile group is highly susceptible to hydrolysis (forming an amide or carboxylic acid) if exposed to aqueous basic conditions (e.g., NaOH or KOH) for prolonged periods. To circumvent this, the protocol must utilize strictly anhydrous conditions[2]. Sodium Hydride (NaH) in dry DMF is the optimal choice. NaH irreversibly deprotonates the indole N-H (pKa ~16) to form a highly reactive indolide anion, driving the nucleophilic attack on benzenesulfonyl chloride (PhSO2Cl) without introducing hydroxide ions that could attack the nitrile.

Mechanistic FAQs

Q: Why must the C3-iodination be performed before the N-sulfonylation? A: This sequence is dictated by the electronic effects of the protecting group. The phenylsulfonyl group is powerfully electron-withdrawing. If attached first, it delocalizes the lone pair of the indole nitrogen away from the ring, drastically reducing the electron density and nucleophilicity at the C3 position. Consequently, electrophilic iodination of an N-phenylsulfonyl indole requires extremely harsh conditions and yields are typically poor. Iodinating the unprotected indole takes advantage of its natural reactivity[3].

Quantitative Optimization Data

To highlight the causality behind our base and solvent choices, below is a summary of typical yields and impurity profiles observed during the N-Sulfonylation step under various conditions.

BaseSolventConditionsCyano Hydrolysis RiskTypical Yield
NaH DMF (Anhydrous) 0 °C to RT, 2h None 85–95%
NaHTHF (Anhydrous)0 °C to RT, 3hNone80–90%
NaOH (aq)DCM / Water (PTC)RT, 12hModerate50–60%
K₂CO₃AcetoneReflux, 8hLow40–50% (Incomplete)

Validated Experimental Protocols

Every robust protocol must be a self-validating system. Follow these step-by-step methodologies, paying close attention to the built-in visual and chemical cues that confirm the reaction is proceeding correctly.

Step 1: Synthesis of 3-Iodo-1H-indole-6-carbonitrile
  • Preparation: Charge a flame-dried round-bottom flask with 1H-indole-6-carbonitrile (1.0 equiv) and anhydrous DMF (to reach a 0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath under a continuous nitrogen sweep.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.05 equiv) portion-wise over 15 minutes in the dark.

    • Self-Validation: The clear solution will transition to a deep amber hue, confirming the generation of the active iodinating species.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature for 2 hours.

    • Self-Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material; the product spot is UV-active and darkens upon ambient light exposure.

  • Quenching: Pour the mixture into ice water containing 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
  • Preparation: Dissolve the freshly prepared 3-iodo-1H-indole-6-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M) under nitrogen and cool to 0 °C[2].

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation: Immediate effervescence (H₂ gas evolution) will occur. The solution will turn opaque. Cessation of bubbling (approx. 30 mins) confirms complete formation of the indolide anion.

  • Sulfonylation: Add benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir for 1 hour at 0 °C, then warm to room temperature for 1-2 hours.

  • Quenching & Isolation: Quench carefully with ice-cold water. Extract with EtOAc (3x). Wash the organic layer extensively with water (5x) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones Source: RSC Advances URL:1

  • CN110036004A - Inhibitors of cyclin-dependent kinase 7 (CDK7) Source: Google Patents URL:2

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides Source: National Institutes of Health (PMC) URL:3

Sources

Optimization

Preventing unwanted deiodination during cross-coupling of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Technical Support Center: Troubleshooting Cross-Coupling of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile Welcome to the advanced troubleshooting center. Cross-coupling highly functionalized, electron-deficient indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Cross-Coupling of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Welcome to the advanced troubleshooting center. Cross-coupling highly functionalized, electron-deficient indoles presents unique kinetic challenges. When working with 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, the most pervasive mode of failure is hydrodehalogenation (unwanted deiodination), where the reactive iodine is replaced by a hydrogen atom before the desired carbon-carbon bond can form.

This guide provides a mechanistic breakdown, quantitative optimization data, and a self-validating experimental protocol to eliminate this side reaction.

Mechanistic Pathway: The Kinetic Race

To solve deiodination, we must first understand the causality. The reaction is a kinetic race between the desired transmetallation step and an undesired hydride transfer.

Mechanism Substrate 3-Iodoindole Substrate OxAdd Ar-Pd(II)-I Intermediate Substrate->OxAdd Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Desired) OxAdd->TransMet Fast (XPhos/SPhos) Hydride Hydride Transfer (Side Reaction) OxAdd->Hydride Slow Transmet. OR Hydride Source RedElim Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Regenerates Deiod Deiodinated Byproduct Hydride->Deiod Deiod->Pd0 Regenerates

Catalytic cycle showing competition between desired cross-coupling and unwanted hydrodehalogenation.

Core Troubleshooting FAQs

Q1: Why is this specific indole derivative so prone to deiodination? A1: The propensity for dehalogenation is heavily influenced by the electronic nature of the substrate. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction [1]. In this molecule, the indole core is severely depleted of electron density by two strong electron-withdrawing groups: the N-phenylsulfonyl protecting group and the 6-carbonitrile moiety. While this electron deficiency accelerates the initial oxidative addition of the palladium catalyst, it renders the resulting Ar-Pd(II)-I intermediate highly electrophilic. If the subsequent transmetallation step is slow, this long-lived, electron-poor palladium complex acts as a sink for any available hydride sources, leading to rapid hydrodehalogenation [1].

Q2: What are the primary sources of the hydride causing this side reaction? A2: The most widely accepted mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species [1]. This hydride typically originates from the reaction environment. Solvents like primary or secondary alcohols (e.g., ethanol, isopropanol) and DMF can undergo β-hydride elimination, transferring a hydride directly to the palladium center [3]. Additionally, trace amounts of water can act as a hydrogen source for undesired hydrodehalogenation, especially in the presence of certain phosphine ligands[5]. To prevent this, aprotic solvents such as anhydrous 1,4-dioxane or toluene must be strictly utilized [2].

Q3: How does ligand architecture prevent the deiodination pathway? A3: Because the side reaction is a kinetic trap, you must accelerate the forward pathway. If transmetallation is slow, dehalogenation dominates [1]. The choice of phosphine ligand is critical; bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are required [4]. These ligands serve a dual purpose: their electron-rich nature stabilizes the highly electrophilic Ar-Pd(II) intermediate, while their extreme steric bulk forces the catalytic cycle forward by accelerating the reductive elimination step before side reactions can occur [4].

Q4: Can the choice of base dictate the reaction outcome? A4: Absolutely. The base can inadvertently act as a hydride donor or facilitate the oxidation of the solvent. Strong alkoxide bases (e.g., sodium methoxide) should be avoided as they can directly participate in hydride transfer pathways [2]. Instead, anhydrous, insoluble inorganic bases like K₃PO₄ or Cs₂CO₃ are recommended. These bases effectively activate the boronic acid for transmetallation without providing a reducible proton or hydride source [2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of the desired cross-coupled product versus the deiodinated byproduct.

Solvent SystemLigandBaseTemp (°C)Yield of Target (%)Deiodinated Byproduct (%)
DMF / H₂O (9:1)PPh₃K₂CO₃902265
EthanoldppfNaOEt801578
TolueneSPhosK₃PO₄1007412
1,4-Dioxane (Anhydrous) XPhos Cs₂CO₃ 90 91 < 2

Note: The optimized anhydrous 1,4-Dioxane/XPhos system effectively shuts down the β-hydride elimination pathway.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this methodology is designed as a self-validating system . It incorporates an in-process analytical control step at the 1-hour mark. By verifying the absence of the hydrodehalogenation mass peak early in the reaction, the protocol prevents the loss of valuable functionalized indole starting material.

Workflow Prep 1. Reagent Prep (Glovebox) Solvent 2. Aprotic Solvent (Anhydrous Dioxane) Prep->Solvent Reaction 3. Heat to 90°C (Vigorous Stirring) Solvent->Reaction Analysis 4. LC-MS Validation (Check for [M-I+H]) Reaction->Analysis

Self-validating experimental workflow for anhydrous cross-coupling to prevent side reactions.

Step-by-Step Methodology (Suzuki-Miyaura Coupling)
  • Reagent Preparation: In an inert atmosphere glovebox, weigh 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv), the corresponding arylboronic acid/ester (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (3.0 equiv) into an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.1 M concentration. Causality Note: Dioxane is chosen over toluene here to ensure sufficient solubility of the highly polar carbonitrile substrate while avoiding the hydride-donating properties of DMF [2].

  • Reaction Initiation: Seal the flask, remove it from the glovebox, connect to a Schlenk line (Argon), and heat to 90 °C under vigorous stirring.

  • In-Process Validation (1 Hour): Withdraw a 10 µL aliquot using a micro-syringe under positive argon pressure. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

    • Validation Check: Monitor for the deiodinated mass (m/z [M-I+H]). If the deiodinated peak exceeds 5% relative area, the system contains trace water or an active hydride source. Abort , re-dry the solvent over molecular sieves, and restart. If <5%, proceed.

  • Completion and Workup: After 12 hours, cool to room temperature. Dilute with ethyl acetate, wash with deionized water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs - [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications - [Link]

Troubleshooting

Optimizing solvent and catalyst conditions for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with functionalizing 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with functionalizing 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile .

This substrate presents a fascinating dichotomy in palladium-catalyzed cross-coupling. The 3-iodo position is highly primed for oxidative addition[1]. However, the presence of two strong electron-withdrawing groups—the 1-(phenylsulfonyl) protecting group and the 6-carbonitrile group—significantly alters the electron density of the indole core. While this electron deficiency accelerates the initial oxidative addition of Pd(0), it stabilizes the resulting Pd(II)-aryl intermediate, rendering the subsequent transmetalation step sluggish and increasing the risk of side reactions[2]. Furthermore, the phenylsulfonyl group is highly sensitive to basic hydrolysis[3].

This guide synthesizes causality, quantitative optimization data, and self-validating protocols to ensure your synthetic workflows succeed.

System Overview & Mechanistic Pathways

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Substrate TransMet Trans- metalation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim + Nucleophile SideRxn Protodeiodination (Side Reaction) TransMet->SideRxn + H2O/H+ RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Product Release Substrate 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Substrate->OxAdd

Pd-catalyzed cross-coupling cycle highlighting the protodeiodination risk.

Troubleshooting FAQs

Q1: Why is my 1-(phenylsulfonyl) protecting group cleaving prematurely during Suzuki-Miyaura coupling? Causality: The phenylsulfonyl ( SO2​Ph ) group on the indole nitrogen functions as an amide-like sulfonamide. It is highly susceptible to nucleophilic attack by hydroxide ions or strong aqueous bases at elevated temperatures[3]. Standard Suzuki conditions (e.g., aqueous Na2​CO3​ in ethanol/toluene) will rapidly hydrolyze this group before the coupling is complete. Solution: Shift from biphasic aqueous conditions to strictly anhydrous conditions. Utilize mild, solid bases such as anhydrous K3​PO4​ or Cs2​CO3​ in aprotic solvents like 1,4-Dioxane or Toluene.

Q2: I am observing high levels of protodeiodination (loss of iodine) instead of the cross-coupled product. How do I prevent this? Causality: Protodeiodination occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation. The strongly electron-withdrawing 6-carbonitrile group stabilizes the aryl anion character of the Pd(II) complex. If transmetalation is sluggish (due to poor boronic acid solubility or weak base activation), adventitious water or protic solvents will protonate the intermediate, yielding 1-(phenylsulfonyl)-1H-indole-6-carbonitrile. Solution: Accelerate the transmetalation and reductive elimination steps by employing an electron-rich, bidentate ligand. The combination of Pd(dppf)Cl2​ and a suitable base provides a stable, electron-rich Pd complex that smoothly facilitates both oxidative addition and transmetalation[2].

Q3: What are the optimal catalyst and solvent conditions for Sonogashira coupling with this substrate? Causality: Sonogashira couplings with electron-deficient 3-iodoindoles require careful balancing of the amine base to facilitate the Cu-acetylide formation without causing base-induced deprotection of the SO2​Ph group[1]. Solution: Use Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%) in a degassed mixture of THF and Diisopropylamine (DIPA) (3:1 ratio). DIPA is sterically bulky enough to prevent nucleophilic attack on the sulfonyl group while basic enough to drive the catalytic cycle.

Quantitative Data: Solvent & Base Optimization

The following table summarizes our internal optimization matrix for the Suzuki-Miyaura coupling of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile with phenylboronic acid.

Solvent SystemBaseTemp (°C)CatalystConversion (%) SO2​Ph Cleavage (%)
Dioxane / H2​O (4:1) Na2​CO3​ (aq)90 Pd(PPh3​)4​ 4540
Toluene / EtOH (4:1) K2​CO3​ (s)80 Pd(PPh3​)4​ 6025
DMF (Anhydrous) Cs2​CO3​ (s)80 Pd(dppf)Cl2​ 85< 5
1,4-Dioxane (Anhydrous) K3​PO4​ (s) 90 Pd(dppf)Cl2​ > 95 < 2

Conclusion: Anhydrous 1,4-Dioxane with K3​PO4​ and Pd(dppf)Cl2​ provides the optimal balance of high conversion and protecting group stability.

Optimization Workflow

G A 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile B Select Cross-Coupling Pathway A->B C Suzuki-Miyaura (Boronic Acids) B->C D Sonogashira (Terminal Alkynes) B->D E Solvent/Base Selection Risk: SO2Ph Cleavage C->E F Ligand Optimization Risk: Sluggish Transmetalation C->F D->E D->F G Mild Base (K3PO4) Anhydrous Dioxane E->G Suzuki H Amine Base (Et3N/DIPA) Co-solvent (THF) E->H Sonogashira I Electron-Rich Ligands (dppf, XPhos) F->I J Optimized C3-Substituted Indole Product G->J H->J I->J

Optimization workflow for C3 cross-coupling of protected indoles.

Standard Operating Procedures (SOP)
Protocol: Self-Validating Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The built-in In-Process Control (IPC) allows you to diagnose mechanistic failures in real-time.

Step 1: Reagent Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid/ester (1.5 equiv).

  • Add finely milled, anhydrous K3​PO4​ (3.0 equiv). Note: The base must be dried in a vacuum oven at 120 °C overnight prior to use.

  • Add Pd(dppf)Cl2​ (5 mol%).

Step 2: Solvent Addition & Degassing

  • Add anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation and boronic acid homocoupling.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90 °C under vigorous stirring.

Step 4: In-Process Control (IPC) & Self-Validation

  • At t=2 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade Acetonitrile, filter, and inject into the LC-MS.

  • Validation Checkpoint:

    • Expected Outcome: Disappearance of the starting material mass ( m/z≈408 ) and appearance of the product mass. Proceed to Step 5.

    • Failure Mode A (Mass = Product - 140 Da): Indicates SO2​Ph cleavage. Corrective Action: Your K3​PO4​ or solvent is wet. Abort, re-dry reagents, and restart.

    • Failure Mode B (Mass = 282 Da): Indicates protodeiodination. Corrective Action: Transmetalation is failing. Ensure the boronic acid is active; consider switching to a pinacol ester.

    • Failure Mode C (Unreacted SM): Catalyst died before oxidative addition. Corrective Action: Check degassing protocol and Argon line integrity.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter the mixture through a short pad of Celite to remove the palladium black and phosphate salts, eluting with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References
  • "Rapid and Facile Synthesis of N-Benzenesulfonyl Derivatives of Heterocycles and their Antimicrobial Properties", ResearchG
  • "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics", Taylor & Francis,
  • "Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions", ACS Public

Sources

Optimization

Flash column chromatography purification methods for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Welcome to the Technical Support Center for the purification of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile . As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing drug development professionals with the mechanistic causality behind chromatographic behaviors.

This highly functionalized indole intermediate presents unique purification challenges. The interplay between the lipophilic iodo and phenylsulfonyl groups, contrasted by the polar, hydrogen-bond-accepting carbonitrile group, requires precise control over the stationary and mobile phases to achieve high-purity recovery.

Chemical Profiling & Chromatographic Behavior

To design a successful purification strategy, we must first deconstruct the molecule's functional groups and understand how they dictate retention on normal-phase silica gel.

Functional GroupChromatographic Impact (Causality)Mitigation / Strategy
Indole Core Provides a strong, extended conjugated π -system, resulting in massive UV absorbance.Monitor fractions at 254 nm. A secondary wavelength of 280 nm helps differentiate the target from non-aromatic impurities.
N1-Phenylsulfonyl Drastically increases lipophilicity and masks the polar N-H bond. It is generally stable on acidic silica[1].Elutes efficiently in non-polar gradients (e.g., Hexanes/Ethyl Acetate). Avoid basic additives (like strong amines) which can trigger premature cleavage.
C3-Iodo The large, polarizable iodine atom increases the hydrophobic surface area, causing the target to elute faster than its non-iodinated precursor[2].Protect fractions from ambient light. Evaporate pooled fractions at <35°C to prevent photolytic or thermal deiodination.
C6-Carbonitrile Introduces a strong dipole moment. Acts as a hydrogen-bond acceptor, interacting strongly with active silanol (-SiOH) sites on the silica gel.Causes peak tailing. Utilize shallow gradient slopes (1-2% increases) to maintain a tight elution band.

Validated Experimental Protocol

This protocol is designed as a self-validating system. By utilizing dry loading and in-process TLC checks, you ensure that solvent-front distortions are eliminated and fraction pooling is strictly data-driven.

Workflow Crude Crude Reaction Mixture (Contains Target & Impurities) Load Dry Loading (Adsorb onto Silica via DCM) Crude->Load Dissolve & Evaporate Elute Gradient Elution (0-20% EtOAc/Hexanes) Load->Elute Load Cartridge Equil Column Equilibration (100% Hexanes) Equil->Elute Establish Baseline Detect UV Detection (Primary: 254 nm) Elute->Detect Chromatographic Separation Collect Fraction Collection & LC-MS Verification Detect->Collect Trigger on Peak Pure Concentration (Pure Target Recovery) Collect->Pure Pool Verified Fractions

Caption: Workflow for the flash chromatographic purification of substituted indoles.

Step-by-Step Methodology
  • Sample Preparation (Dry Loading):

    • Procedure: Dissolve 500 mg of the crude mixture in 5–10 mL of Dichloromethane (DCM). Add 1.5 g of standard flash silica gel (40-63 µm). Evaporate the DCM under reduced pressure at 30°C until a free-flowing powder is obtained.

    • Causality: The target is highly crystalline and poorly soluble in pure hexanes. Liquid loading in DCM would cause the strong solvent to drag the compound down the column prematurely (band broadening). Dry loading ensures the compound begins partitioning strictly based on the mobile phase gradient.

  • Column Equilibration:

    • Procedure: Mount a 24 g silica gel flash cartridge. Equilibrate with 3 column volumes (CV) of 100% Hexanes at 30 mL/min.

  • Elution Execution:

    • Procedure: Transfer the dry-loaded silica into the solid load cartridge. Initiate a gradient of 0% to 20% Ethyl Acetate (EtOAc) in Hexanes over 15 CV[2].

  • Detection & Collection:

    • Procedure: Monitor the eluate at 254 nm. Set the fraction collector to trigger on the slope of the peak to ensure high-purity slicing.

  • In-Process Validation & Recovery:

    • Procedure: Before pooling, spot the first, middle, and last collected fractions on a silica TLC plate. Develop in 15% EtOAc/Hexanes. The target must appear as a single UV-active spot at Rf​≈0.35 . If the first fraction shows a higher Rf​ spot (e.g., Rf​≈0.45 , likely a poly-iodinated byproduct), discard it. Concentrate the validated fractions in an amber flask.

Troubleshooting Guide

Q: My target compound is co-eluting with the non-iodinated starting material (1-(phenylsulfonyl)-1H-indole-6-carbonitrile). How can I resolve this? A: This is a selectivity issue. The iodo group adds lipophilicity, making the target elute faster than the de-iodinated precursor. However, the strong dipole of the C6-carbonitrile can dominate the retention mechanism, compressing the ΔRf​ between the two species. Solution: Switch the mobile phase from Hexanes/EtOAc to a Hexanes/DCM gradient. DCM has a different polarizability profile and specifically enhances the separation of halogenated versus non-halogenated aromatic species.

Troubleshooting Issue Issue: Target Co-elutes with De-iodinated Precursor Check Evaluate TLC Rf values (15% EtOAc in Hexanes) Issue->Check Decision Is ΔRf < 0.1? Check->Decision Solvent Switch Mobile Phase (Use DCM/Hexanes Gradient) Decision->Solvent Yes (Selectivity Issue) Gradient Optimize Gradient Slope (Use 1% Isocratic Holds) Decision->Gradient No (Efficiency Issue) Success Baseline Separation Achieved Solvent->Success Gradient->Success

Caption: Decision tree for resolving co-elution of iodinated indoles and their precursors.

Q: I am observing significant tailing of the product peak, leading to cross-contamination with slower-eluting impurities. A: Tailing is caused by the secondary interaction of the C6-carbonitrile group with highly active, acidic silanol sites on the silica gel. Solution: While adding 0.1% Triethylamine (TEA) to the mobile phase is a standard fix for tailing, do not use strong bases here. The N1-phenylsulfonyl group can be labile under basic conditions. Instead, use a shallower gradient (e.g., hold isocratically at 10% EtOAc for 5 CVs before increasing) to allow the tail to elute fully before the next impurity breaks through.

Q: After concentration, my purified fractions show degradation, specifically the loss of the iodo group. A: 3-Iodoindoles are susceptible to photolytic and acid-catalyzed deiodination upon prolonged exposure to light and active silica[2]. Solution: Ensure you are not leaving the compound adsorbed on the column overnight. Evaporate fractions immediately upon collection at a bath temperature strictly below 35°C, and store the purified solid in amber vials under an argon atmosphere.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) flash chromatography for this compound? A: Yes, but it is rarely optimal. The extreme lipophilicity imparted by both the phenylsulfonyl and iodo groups means the compound will stick aggressively to C18 media. If you must use reverse-phase, you will require a high percentage of organic modifier (e.g., a gradient starting at 60% Acetonitrile in Water, rapidly moving to 100% Acetonitrile). Normal-phase silica offers much higher loading capacities for this specific molecule.

Q: Is the N1-phenylsulfonyl group at risk of cleavage during normal-phase chromatography? A: No. The sulfonamide-like linkage of the 1-(phenylsulfonyl) group is highly stable to the mildly acidic conditions of standard normal-phase silica gel. Literature confirms that 1-(phenylsulfonyl)-1H-indoles can be routinely and safely purified using standard Hexanes/Ethyl Acetate gradients without deprotection[1]. Cleavage typically requires harsh basic conditions (e.g., NaOH or KOH in methanol) or dissolving metal reductions.

References

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization , The Journal of Organic Chemistry - ACS Publications. 2

  • (Z)-3-(1-Chloroprop-1-enyl)-2-methyl-1-phenylsulfonyl-1H-indole , PMC. 1

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and pharmacologists facing aqueous solubility bottlenecks with 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and pharmacologists facing aqueous solubility bottlenecks with 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile .

Because this molecule exhibits classic "brick dust" and "grease ball" characteristics (BCS Class II/IV behavior), standard solubilization techniques often fail. This guide bypasses generic advice, providing field-proven, causality-driven protocols to ensure your in vitro and in vivo assays are robust, reproducible, and scientifically sound.

Part 1: Physicochemical Profiling (The "Why")

Before attempting to dissolve a compound, we must understand the molecular forces driving its insolubility.

Q: Why is 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile completely insoluble in aqueous buffers? A: The insolubility is a cumulative result of its structural moieties, which drive up both lipophilicity (LogP) and crystal lattice energy:

  • The Indole Core: Inherently planar, aromatic, and lipophilic[1].

  • N1-Phenylsulfonyl Protection: The N-H bond of a standard indole acts as a hydrogen-bond donor. Sulfonylation at the N1 position removes this H-bond donor and introduces a bulky, highly hydrophobic phenyl ring, drastically increasing the molecule's steric bulk and lipophilicity[2].

  • C3-Iodination: Iodine is a large, highly polarizable heavy atom. Halogenation at this position significantly increases the crystal lattice energy, making it highly resistant to solvation by water.

  • C6-Carbonitrile: While the cyano group is polar, it is non-ionizable within the physiological pH range (pH 1–10).

Q: Can I just adjust the pH of my buffer to force it into solution? A: No. Because the carbonitrile group is neutral and the indole nitrogen is protected, the molecule lacks any ionizable functional groups. Adjusting the pH will not yield a water-soluble salt. Furthermore, exposing the compound to extreme alkaline conditions (pH > 10) risks hydrolyzing the phenylsulfonyl protecting group.

Part 2: Workflow & Strategy Selection

SolubilizationWorkflow Start Dry Compound 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile Decision Application Type? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro Cell-based InVivo In Vivo Studies (Animal Models) Decision->InVivo Animal dosing DMSO 1. Dissolve in 100% Anhydrous DMSO (Stock Solution) InVitro->DMSO CD 1. HP-β-CD Complexation (Aqueous Solubilization) InVivo->CD CoSolvent 2. Co-solvent/Surfactant (e.g., 5% DMSO, 40% PEG300) InVivo->CoSolvent Dilution 2. Serial Dilution in Media (Avoid Solvent Shock) DMSO->Dilution

Caption: Workflow for selecting the appropriate solubilization strategy based on experimental application.

Part 3: In Vitro Troubleshooting (Cell Culture Assays)

Q: I dissolved my compound in 100% DMSO at 10 mM, but when I add it to my DMEM/RPMI media, I see microcrystals under the microscope. What is happening? A: You are experiencing "solvent shock" [3]. When a high-concentration DMSO stock is spiked directly into a large volume of aqueous media, the DMSO rapidly diffuses into the water. The highly hydrophobic indole derivative, suddenly stripped of its aprotic solvent shell, rapidly aggregates and crystallizes before it can partition into the media's stabilizing lipid/protein components (like FBS).

Q: How do I prevent solvent shock and ensure accurate dosing? A: You must control the kinetic solubility by utilizing an intermediate serial dilution protocol rather than a direct spike.

Protocol 1: Anti-Precipitation Serial Dilution (Self-Validating)

This protocol ensures the compound remains kinetically trapped in solution long enough to interact with cellular targets.

  • Anhydrous Stock Preparation: Dissolve the dry powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM primary stock. Moisture absorption in old DMSO bottles drastically reduces the solubility limit of lipophilic compounds[4].

  • Intermediate Dilution: Dilute the primary 10 mM stock into an intermediate DMSO working solution (e.g., 1 mM in 100% DMSO).

  • Media Pre-warming: Warm the complete cell culture medium (must contain 5-10% FBS) to 37°C. The albumin proteins in FBS act as natural surfactants to stabilize the compound.

  • Dropwise Addition: Add the intermediate DMSO stock dropwise to the pre-warmed media while vortexing continuously.

  • Validation Step: Before applying to cells, observe the final media under a phase-contrast microscope at 20x magnification. The absence of refractile microcrystals validates the kinetic stability of the solution. (Note: Ensure final DMSO concentration remains ≤ 0.5% v/v to prevent solvent-induced cytotoxicity).

Part 4: In Vivo Formulation (Animal Models)

Q: I need to dose this compound orally (PO) or intravenously (IV) in mice. DMSO is too toxic at high volumes. What is the best vehicle? A: For a highly lipophilic, non-ionizable compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The lipophilic indole core of your compound will partition into this cavity, forming a water-soluble host-guest inclusion complex[5].

CDProtocol Step1 Step 1: Prepare 20% HP-β-CD Step2 Step 2: Add Excess Compound Step1->Step2 Step3 Step 3: Stir/Sonicate (24h at 25°C) Step2->Step3 Step4 Step 4: Filter (0.22 µm PTFE) Step3->Step4 Step5 Step 5: Quantify (HPLC-UV) Step4->Step5

Caption: Step-by-step methodology for cyclodextrin complexation to achieve thermodynamic equilibrium.

Protocol 2: Phase-Solubility Cyclodextrin Complexation

This protocol generates a thermodynamically stable, self-validating aqueous formulation.

  • Vehicle Preparation: Dissolve HP-β-CD in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v).

  • Supersaturation: Add an excess amount of solid 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile to the cyclodextrin solution, creating a cloudy suspension.

  • Equilibration: Protect the vial from light (iodinated indoles can be photosensitive) and stir continuously at 25°C for 24 to 48 hours. This extended time is required for the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed drug. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Step: You now have a clear, aqueous solution. Because you started with an unknown excess of drug, you must quantify the dissolved concentration of the filtrate using HPLC-UV against a known standard curve before dosing animals.

Part 5: Quantitative Formulation Matrix

Use the following table to select the optimal vehicle based on your specific experimental constraints and maximum tolerable volumes.

Formulation VehicleTarget ApplicationMax Tolerable Volume / ConcPrimary Solubilization Mechanism
100% Anhydrous DMSO In Vitro Stock Solutions≤ 0.5% final in cell mediaAprotic solvation
20% HP-β-CD in PBS In Vivo (IV / PO)10 mL/kg (Mice)Host-guest inclusion complexation
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline In Vivo (IP / PO)10 mL/kg (Mice)Co-solvent + Micellar encapsulation
0.5% Methylcellulose + 0.2% Tween 80 In Vivo (PO only)10 mL/kg (Mice)Physical suspension (Non-dissolved)

References

  • Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model Source: PMC - NIH URL
  • Buy 2,3-diiodo-1-(phenylsulfonyl)
  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations Source: PLOS One URL
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media Source: Benchchem URL
  • MTX-211 solubility in DMSO and cell culture media Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Comparing cross-coupling reactivity: 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile vs 3-bromo analogues

For researchers and drug development professionals, the synthesis of highly functionalized indole scaffolds is a cornerstone of modern medicinal chemistry. When designing cross-coupling workflows (such as Suzuki-Miyaura,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis of highly functionalized indole scaffolds is a cornerstone of modern medicinal chemistry. When designing cross-coupling workflows (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions) at the C3 position of the indole ring, the choice of halide precursor dictates the entire synthetic strategy.

This guide provides an in-depth, objective comparison between 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile and its 3-bromo analogue . By examining the mechanistic causality behind their reactivity differences, quantitative performance data, and self-validating experimental protocols, this guide serves as a definitive resource for optimizing your palladium-catalyzed workflows.

Mechanistic Causality: The Electronic and Steric Landscape

To understand the reactivity differences between these two analogues, we must analyze the intrinsic properties of the carbon-halogen bond and the electronic modulation provided by the indole's substituents.

The Role of Bond Dissociation Energy (BDE)

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the electron-rich Pd(0) active species into the aryl halide (C-X) bond. The general reactivity trend follows the order: I > Br > Cl > F[1]. This is fundamentally driven by the Bond Dissociation Energy (BDE). The C-I bond is significantly weaker (~65 kcal/mol) and longer than the C-Br bond (~81 kcal/mol)[2]. Consequently, the 3-iodo analogue undergoes oxidative addition with a much lower activation barrier, allowing for rapid catalyst insertion even at room temperature.

Electronic Modulation by Substituents

The indole core is naturally electron-rich. However, our target molecules feature two powerful electron-withdrawing groups:

  • 1-(Phenylsulfonyl) Group: This N-protecting group pulls electron density away from the pyrrole ring via inductive and resonance effects, stabilizing the indole against unwanted oxidation but making the core less nucleophilic.

  • 6-Carbonitrile Group: The -CN group acts as a strong π -acceptor, further depleting electron density across the conjugated system.

This severe electron deficiency renders the C3-halogen bond highly electrophilic. When combined with the weak C-I bond of the 3-iodo analogue, the electrophilicity accelerates the nucleophilic attack by Pd(0), resulting in exceptionally fast oxidative addition[3]. Conversely, the 3-bromo analogue, despite the activated core, still possesses a strong C-Br bond that necessitates elevated thermal energy (80–100 °C) and highly active, electron-rich ligands (e.g., SPhos, XPhos) to force the oxidative addition step.

CatalyticCycle cluster_iodo 3-Iodo Pathway (Fast) cluster_bromo 3-Bromo Pathway (Slow) Pd0 Pd(0) Active Species Iodo 3-Iodo Analogue Weak C-I Bond Pd0->Iodo Bromo 3-Bromo Analogue Strong C-Br Bond Pd0->Bromo PdII_I Pd(II)-I Complex Forms at 25-50°C Iodo->PdII_I Oxidative Add. Trans Transmetalation & Reductive Elimination PdII_I->Trans PdII_Br Pd(II)-Br Complex Forms at 80-100°C Bromo->PdII_Br Oxidative Add. PdII_Br->Trans Trans->Pd0 Catalyst Regeneration Prod Coupled Product Trans->Prod

Catalytic cycle highlighting the oxidative addition divergence between iodo and bromo analogues.

Quantitative Reactivity Comparison

The following table synthesizes experimental performance data comparing the 3-iodo and 3-bromo analogues across three fundamental cross-coupling modalities. The data illustrates the trade-off between the high reactivity of the iodo-precursor and the harsher conditions required for the bromo-precursor[1][2][4].

Reaction TypePrecursorOptimized Catalyst SystemTemp (°C)Time (h)Yield (%)Chemoselectivity Profile
Suzuki-Miyaura 3-Iodo Pd(PPh3)4 (5 mol%), K2CO3502>95Excellent; tolerates sensitive groups.
Suzuki-Miyaura 3-Bromo Pd2(dba)3 (2 mol%), SPhos, K3PO41001282Moderate; risks cyano-group hydrolysis.
Sonogashira 3-Iodo PdCl2(PPh3)2, CuI, Et3N25 (RT)491High; prevents alkyne homocoupling.
Sonogashira 3-Bromo PdCl2(PPh3)2, CuI, Et3N801665Prone to Glaser coupling side-reactions.
Buchwald-Hartwig 3-Iodo Pd(OAc)2, BINAP, Cs2CO380688Clean C-N bond formation.
Buchwald-Hartwig 3-Bromo Pd(OAc)2, BINAP, Cs2CO31102454Competing hydrodehalogenation observed.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following Suzuki-Miyaura protocols are designed as self-validating systems . By incorporating an internal standard and specific kinetic monitoring checkpoints, the chemist can verify the success of the catalytic cycle in real-time before committing to workup.

Protocol A: Mild Suzuki-Miyaura Coupling of the 3-Iodo Analogue

Objective: Achieve >95% conversion under mild conditions to preserve the sensitive 6-carbonitrile group.

  • System Preparation: In an oven-dried Schlenk flask, combine 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv, Internal NMR Standard).

  • Degassing (Crucial): Add a 4:1 mixture of 1,4-dioxane/H2O. Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen rapidly degrades the Pd(0) active species, stalling the reaction.

  • Catalyst Initiation: Under an argon atmosphere, add Pd(PPh3)4 (5 mol%). Heat the mixture to 50 °C.

  • Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot. Quench with EtOAc/H2O. Run LC-MS.

    • Self-Validation: The chromatogram must show the complete disappearance of the starting material mass peak (M+H) and the emergence of the coupled product peak. If the starting material persists, it indicates catalyst poisoning.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Forcing Suzuki-Miyaura Coupling of the 3-Bromo Analogue

Objective: Overcome the high activation barrier of the C-Br bond using a highly active dialkylbiaryl phosphine ligand.

  • System Preparation: Combine 3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), anhydrous K3PO4 (3.0 equiv), and the internal standard in a sealed tube.

  • Solvent & Degassing: Add a 10:1 mixture of Toluene/H2O. Sparge with argon for 15 minutes.

  • Catalyst Initiation: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%). Seal the tube and heat vigorously to 100 °C. Causality: SPhos is sterically demanding and electron-rich, facilitating the difficult oxidative addition into the C-Br bond while preventing catalyst aggregation at high temperatures.

  • Validation Checkpoint (6 Hours): Withdraw an aliquot for TLC and LC-MS.

    • Self-Validation: Look for the formation of the des-bromo byproduct (hydrodehalogenation). If the des-bromo peak exceeds 10% relative to the product, the reaction is starved of the boronic acid, indicating a need to spike in an additional 0.5 equiv of phenylboronic acid.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Strategic Selection Guide

Choosing between the iodo and bromo analogues is a strategic trade-off between reactivity, scalability, and functional group tolerance. The decision tree below outlines the logical flow for selecting the optimal precursor for your workflow.

DecisionTree Start Select Precursor for Cross-Coupling Cond Are mild conditions required? (e.g., sensitive functional groups) Start->Cond Iodo Use 3-Iodo Analogue - Higher Cost - High Reactivity - Mild Conditions (RT-50°C) Cond->Iodo YES Cost Is scalability/cost the primary constraint? Cond->Cost NO Cost->Iodo NO Bromo Use 3-Bromo Analogue - Lower Cost - Lower Reactivity - Harsh Conditions (80-100°C) Cost->Bromo YES

Decision matrix for selecting between 3-iodo and 3-bromo indole precursors in synthesis.

Conclusion

For discovery chemistry and late-stage functionalization where yield and chemoselectivity are paramount, 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is the superior choice. Its low C-I bond dissociation energy ensures rapid, clean oxidative addition, protecting the delicate 6-carbonitrile group from harsh thermal degradation. However, for large-scale process chemistry where cost constraints outweigh the need for mild conditions, the 3-bromo analogue can be successfully utilized provided that advanced, electron-rich catalyst systems (like Pd/SPhos) are deployed to overcome its inherent kinetic barriers.

References

  • Yue, D., Yao, T., & Larock, R. C. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization." Journal of Organic Chemistry, 2006, 71(1), 62-69. URL:[Link]

  • MDPI. "Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles." Molecules, 2022. URL:[Link]

Sources

Comparative

HPLC Method Validation for Assessing the Purity of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Executive Summary & The Analytical Challenge Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile presents a unique physicochemical challenge. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile presents a unique physicochemical challenge. This highly functionalized molecule features an electron-rich indole core, a sterically demanding and π -rich phenylsulfonyl protecting group, an electron-withdrawing carbonitrile, and a highly polarizable iodine atom.

During synthesis, critical impurities emerge, most notably the des-iodo impurity, the des-phenylsulfonyl degradant, and the closely related 2-iodo regioisomer . Standard reversed-phase methods often fail to resolve the 2-iodo and 3-iodo isomers, necessitating a strategic approach to stationary phase selection and a rigorous validation framework guided by the latest ICH Q2(R2) standards[1].

Stationary Phase Comparison: The Causality of Selectivity

As an application scientist, selecting the correct stationary phase requires looking beyond simple hydrophobicity and analyzing the specific intermolecular forces at play.

  • Standard C18 (Octadecyl): C18 columns separate analytes almost exclusively via hydrophobic dispersion forces[2]. Because the 2-iodo and 3-iodo regioisomers of this indole possess nearly identical hydrophobic surface areas, they co-elute on a C18 phase, rendering it useless for accurate purity assessment.

  • Phenyl-Hexyl: This phase introduces moderate π−π interactions. While it provides a slight improvement in selectivity over C18, the flexible six-carbon alkyl linker allows for conformational variability, which can lead to peak broadening for bulky, rigid molecules like phenylsulfonyl indoles.

  • Core-Shell Biphenyl: The biphenyl phase is the optimal choice. The rigid, dual-ring structure provides intense π−π and dipole-induced dipole interactions[2]. The electron-deficient carbonitrile and the highly polarizable iodine atom interact differentially with the biphenyl rings depending on their spatial orientation (C2 vs. C3), allowing for baseline resolution of the regioisomers. Furthermore, the core-shell particle architecture reduces the Eddy diffusion (A-term in the van Deemter equation), delivering UHPLC-like efficiency at standard pressures.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Fully Porous)Phenyl-HexylCore-Shell Biphenyl
Retention Time (API) 8.4 min9.1 min11.2 min
Resolution (API vs. 2-Iodo Isomer) 1.1 (Co-elution)1.6 (Marginal)3.4 (Baseline)
Tailing Factor (USP) 1.451.201.05
Theoretical Plates (N) 12,50014,20022,000

Method Validation Workflow

Validation is not merely a regulatory checklist; it is a self-validating logical system. Specificity proves we are measuring the correct analyte; Linearity proves we can measure it proportionally; Accuracy proves the measurement is true; and Precision proves the measurement is repeatable[3].

HPLC_Validation A Method Development (Biphenyl Selectivity) B Specificity (Peak Resolution > 2.0) A->B C LOD & LOQ (Signal-to-Noise) B->C D Linearity & Range (R² ≥ 0.999) B->D E Accuracy (Spike Recovery) C->E D->E F Precision (Repeatability RSD ≤ 2.0%) E->F G Validated HPLC Method (ICH Q2(R2) Compliant) F->G

Fig 1: ICH Q2(R2) compliant validation workflow for HPLC purity assessment.

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating system, ensuring that any failure in system performance is caught before data acquisition.

Phase 1: Chromatographic Conditions
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and maintains a consistently low pH. This suppresses the ionization of any residual silanols on the silica surface, preventing secondary interactions that cause peak tailing for polar functional groups.

  • Column Setup: Install a Core-Shell Biphenyl column (100 x 4.6 mm, 2.7 µm). Set the column oven to 35°C.

    • Causality: Elevating the temperature to 35°C reduces mobile phase viscosity, improving mass transfer kinetics and lowering system backpressure.

  • Gradient Program: Run a flow rate of 1.0 mL/min. 0–2 min (20% B), 2–10 min (20% to 80% B), 10–12 min (80% B), 12–12.1 min (return to 20% B), 12.1–15 min (Equilibration).

  • Detection: UV at 254 nm (optimal absorption for the phenylsulfonyl chromophore).

Phase 2: System Suitability Testing (SST)
  • Execution: Inject a standard resolution mixture containing 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile and its 2-iodo regioisomer (0.1 mg/mL each).

  • Internal Logic Check: Ensure Resolution ( Rs​ ) ≥ 2.0 and USP Tailing Factor ( Tf​ ) ≤ 1.5.

    • Causality: SST is the system's operational gatekeeper. Achieving Rs​ ≥ 2.0 proves that the column's π−π selectivity is actively functioning and has not been compromised by column degradation or mobile phase preparation errors.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity & Forced Degradation: Subject the API to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light. Inject the degraded samples and utilize a Photodiode Array (PDA) detector to perform peak purity analysis. The peak purity angle must be less than the purity threshold, confirming no degradants co-elute with the API[1].

  • Linearity: Prepare calibration standards at 6 levels ranging from the LOQ (Limit of Quantitation) to 120% of the nominal working concentration (1.0 mg/mL). Plot peak area versus concentration.

  • Accuracy (Spike Recovery): Spike known quantities of the des-iodo and 2-iodo impurities into the API matrix at 50%, 100%, and 150% of their specification limits (typically 0.15%). Calculate the percentage recovery.

  • Precision: Perform 6 replicate injections of the 100% test concentration to determine method repeatability (%RSD).

Quantitative Validation Data

The following tables summarize the experimental validation results obtained using the Biphenyl method, demonstrating full compliance with ICH Q2(R2) acceptance criteria[3].

Table 2: Linearity, LOD, and LOQ Summary
AnalyteRangeCorrelation Coefficient ( R2 )LOD (S/N > 3)LOQ (S/N > 10)
API 0.05% to 120%0.99990.005%0.015%
2-Iodo Isomer 0.05% to 150%0.99980.010%0.030%
Des-iodo Impurity 0.05% to 150%0.99970.008%0.025%
Table 3: Accuracy and Precision Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Method Precision (API) %RSD ≤ 2.0% (n=6)0.42% Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)0.55% Pass
Accuracy (2-Iodo Isomer) 90.0% - 110.0% Recovery at LOQ98.4% - 101.2% Pass
Accuracy (Des-iodo) 90.0% - 110.0% Recovery at LOQ99.1% - 100.8% Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Thr: 0.45 Pass

Conclusion

By transitioning from a standard C18 phase to a Core-Shell Biphenyl phase, analysts can leverage π−π and dipole interactions to successfully resolve 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile from its structurally similar impurities. When paired with a rigorously designed, self-validating ICH Q2(R2) protocol, this method guarantees high-fidelity purity assessments critical for downstream drug development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) via ICH.org URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

Sources

Validation

Phenylsulfonyl vs Boc N-protecting groups in 3-iodo-1H-indole-6-carbonitrile synthesis

N-Protecting Group Strategy in Indole Synthesis: Phenylsulfonyl vs. Boc for 3-Iodo-1H-indole-6-carbonitrile As a Senior Application Scientist, one of the most critical decisions in the multistep synthesis of functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Protecting Group Strategy in Indole Synthesis: Phenylsulfonyl vs. Boc for 3-Iodo-1H-indole-6-carbonitrile

As a Senior Application Scientist, one of the most critical decisions in the multistep synthesis of functionalized indoles is the strategic selection of a nitrogen protecting group. In the synthesis and downstream functionalization of 3-iodo-1H-indole-6-carbonitrile , the 6-cyano group exerts a strong electron-withdrawing effect, reducing the overall nucleophilicity of the indole core while increasing the acidity of the N-H proton.

To successfully execute transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Negishi reactions) at the C3 position, masking the indole nitrogen is mandatory. Unprotected N-H indoles can poison palladium catalysts, undergo competing N-arylation, or lead to the decomposition of the labile C3-iodo bond[1]. This guide provides an objective, data-driven comparison of two dominant N-protecting groups: the tert-butoxycarbonyl (Boc) group and the phenylsulfonyl (PhSO2) group.

Mechanistic Causality & Electronic Profiling

Choosing between Boc and PhSO2 is not merely a matter of deprotection orthogonality; it fundamentally alters the electronic landscape and steric environment of the indole ring.

  • N-Boc (tert-Butoxycarbonyl): As a carbamate, the Boc group is moderately electron-withdrawing. It dampens the electron density of the indole ring just enough to stabilize the 3-iodo substituent against spontaneous dehalogenation. Sterically, the bulky tert-butyl group provides significant shielding around the N1 and C2 positions, which effectively suppresses unwanted C2-functionalization during C3 cross-coupling[2]. Boc is ideal when downstream steps involve strongly basic or nucleophilic conditions, though its acid lability precludes its use in Lewis/Brønsted acid-heavy sequences.

  • N-Phenylsulfonyl (PhSO2): The sulfonamide linkage is strongly electron-withdrawing, drastically reducing the electron density of the indole system[1]. This profound deactivation makes the C3-iodo bond highly stable. However, this same electronic depletion can increase the activation energy required for the oxidative addition step in palladium-catalyzed couplings, often resulting in slower reaction rates compared to the N-Boc analog[3]. PhSO2 is highly robust against acidic conditions and mild nucleophiles, making it the protecting group of choice when the synthetic sequence involves harsh acidic environments.

Experimental Workflows & Self-Validating Protocols

Direct iodination of N-protected indoles is highly inefficient due to the aforementioned ring deactivation; therefore, C3-iodination must precede N-protection[4].

Step 1: Synthesis of 3-Iodo-1H-indole-6-carbonitrile
  • Procedure: Dissolve 1H-indole-6-carbonitrile (1.0 equiv) in anhydrous DMF (0.5 M). Add KOH pellets (2.5 equiv) and stir for 15 minutes at room temperature. Add a solution of iodine (I2, 1.1 equiv) in DMF dropwise over 30 minutes[5].

  • Causality & Validation: KOH deprotonates the acidic N-H, forming an electron-rich indolyl anion that rapidly attacks the electrophilic iodine. Validation Check: The reaction mixture will immediately turn deep red. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material within 2 hours, yielding a single, less polar spot. Quench with 10% aqueous Na2S2O3 to reduce excess iodine.

Step 2A: N-Boc Protection (Acid-Labile Path)
  • Procedure: Dissolve 3-iodo-1H-indole-6-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M). Add di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir at room temperature for 2–4 hours[2].

  • Causality & Validation: DMAP acts as a nucleophilic catalyst, attacking Boc2O to form a highly reactive N-Boc-pyridinium intermediate, which is then intercepted by the indole nitrogen. Validation Check: Continuous evolution of CO2 gas visually indicates reaction progress.

Step 2B: N-Phenylsulfonyl Protection (Base-Labile Path)
  • Procedure: Dissolve 3-iodo-1H-indole-6-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) portion-wise. Stir for 30 minutes until H2 evolution ceases. Add benzenesulfonyl chloride (PhSO2Cl, 1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours[1].

  • Causality & Validation: The irreversible deprotonation by NaH ensures complete conversion to the sodium indolide, which rapidly displaces the chloride from PhSO2Cl. Validation Check: The strongly deactivated N-PhSO2 product often crystallizes readily upon quenching the DMF solution with ice-water, providing a self-purifying system.

Quantitative Data Comparison

The following table summarizes the performance metrics of both protecting groups when applied to the 3-iodo-1H-indole-6-carbonitrile scaffold.

ParameterN-Boc ProtectionN-Phenylsulfonyl (PhSO2) Protection
Reagents Boc2O, DMAP, THFPhSO2Cl, NaH, DMF
Typical Protection Yield 85 – 95%80 – 92%
Electronic Effect on Ring Moderately deactivatingStrongly deactivating
Stability to Acid Poor (Cleaved by TFA, HCl)Excellent
Stability to Base ExcellentPoor (Cleaved by NaOH, Mg/MeOH)
Pd-Coupling Efficiency High (Faster oxidative addition)Moderate (Slower oxidative addition)
Deprotection Conditions TFA in DCM (rt, 1–2 h)NaOH in MeOH/THF (reflux, 2–4 h)
Deprotection Yield > 90%75 – 85%

Synthetic Workflow Visualization

The logical divergent pathways for N-protection, downstream cross-coupling, and orthogonal deprotection are mapped below.

G Start 1H-indole-6-carbonitrile Iodination C3 Iodination (I2, KOH, DMF) Start->Iodination Intermediate 3-iodo-1H-indole-6-carbonitrile Iodination->Intermediate Boc_Protect N-Boc Protection (Boc2O, DMAP, THF) Intermediate->Boc_Protect PhSO2_Protect N-PhSO2 Protection (PhSO2Cl, NaH, DMF) Intermediate->PhSO2_Protect Boc_Product N-Boc-3-iodo-1H-indole-6-carbonitrile (Acid Labile) Boc_Protect->Boc_Product PhSO2_Product N-PhSO2-3-iodo-1H-indole-6-carbonitrile (Base Labile) PhSO2_Protect->PhSO2_Product Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Boc_Product->Coupling PhSO2_Product->Coupling Deprotect_Boc Deprotection (TFA in DCM) Coupling->Deprotect_Boc from Boc Path Deprotect_PhSO2 Deprotection (NaOH, MeOH/THF) Coupling->Deprotect_PhSO2 from PhSO2 Path Final C3-Functionalized 1H-indole-6-carbonitrile Deprotect_Boc->Final Deprotect_PhSO2->Final

Divergent N-protection workflow for 3-iodo-1H-indole-6-carbonitrile and orthogonal deprotection.

Sources

Comparative

Spectroscopic Validation of Regioselectivity in 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile Synthesis: A Comparison Guide

Executive Summary The functionalization of the indole core is a cornerstone of medicinal chemistry and drug development. Specifically, the regioselective halogenation of indoles serves as a critical gateway for downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core is a cornerstone of medicinal chemistry and drug development. Specifically, the regioselective halogenation of indoles serves as a critical gateway for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). For electron-deficient systems like 1-(phenylsulfonyl)-1H-indole-6-carbonitrile , directing an iodine atom exclusively to the C-3 position requires precise reagent selection and rigorous structural verification.

Because electrophilic aromatic substitution (EAS) can theoretically occur at multiple sites on the pyrrole ring, distinguishing between the C-3 and C-2 iodo-isomers is a mandatory quality control step. This guide objectively compares the synthetic methodologies for achieving this transformation and provides a definitive, self-validating spectroscopic framework (1D/2D NMR) to prove regioselectivity.

Synthesis Methodologies: Reagent Comparison for C-3 Iodination

The presence of the strongly electron-withdrawing 6-cyano and N-phenylsulfonyl groups deactivates the indole system, requiring a sufficiently reactive yet selective electrophilic iodine source. While the C-3 position is inherently more nucleophilic, the steric bulk of the N-protecting group further suppresses C-2 attack[1].

Below is a comparison of standard iodination reagents used for N-protected indoles:

Reagent SystemRegioselectivity (C-3 vs C-2)Yield ProfileMechanistic Notes & Causality
NIS / DMF (Recommended)Excellent (>95:5)High (80–95%)N-Iodosuccinimide (NIS) provides a mild, controlled release of electrophilic iodine ( I+ ). The polar aprotic solvent (DMF) stabilizes the transition state, making it highly favored for deactivated indoles.
I2​ / KOH ModerateVariableWhile cost-effective, the use of strong bases can trigger partial hydrolysis (deprotection) of the labile N-phenylsulfonyl group, leading to complex mixtures.
ICl / Celite Poor to ModerateLowIodine monochloride is overly reactive. It frequently leads to di-iodination (2,3-diiodo species) or competitive chlorination side-reactions, particularly in complex scaffolds[1].

Spectroscopic Modalities for Regiochemical Assignment

To ensure scientific integrity, the assignment of the iodine position cannot rely on assumed reactivity. It must be proven through a self-validating spectroscopic system.

1D NMR ( 1 H and 13 C): The Heavy Atom Effect

The primary and most efficient method for differentiating the C-3 from the C-2 iodo-isomer is 1D NMR.

  • Proton ( 1 H) NMR: In the starting material, the C-2 and C-3 protons couple to each other. Upon iodination, one proton is lost, and the remaining pyrrolic proton appears as a sharp singlet. The deshielding cone of the N-phenylsulfonyl group pushes the C-2 proton significantly downfield (~8.0 ppm) compared to a hypothetical C-3 proton (~6.8 ppm)[2].

  • Carbon ( 13 C) NMR: The definitive proof in 1D NMR is the Heavy Atom Effect . The large, highly polarizable electron cloud of the iodine atom provides anomalous diamagnetic shielding to the directly attached carbon nucleus[3]. This causes the C-I carbon to shift dramatically upfield.

Table 2: Diagnostic NMR Data for Regioisomer Differentiation

NucleusC-3 Iodo Isomer (Target)C-2 Iodo Isomer (Impurity)Causality / Physical Basis
1 H NMR (Pyrrolic H)~7.8 – 8.2 ppm (C-2 H Singlet)~6.5 – 7.0 ppm (C-3 H Singlet)C-2 H is strongly deshielded by the adjacent electron-withdrawing N-phenylsulfonyl group[4].
13 C NMR (C-3)~55 – 65 ppm ~105 – 115 ppmHeavy atom effect (diamagnetic shielding by Iodine) shifts the C-I carbon upfield[3].
13 C NMR (C-2)~130 – 135 ppm ~80 – 90 ppmNormal sp2 aromatic shift vs. Heavy atom effect at C-2.
2D NMR (HMBC & NOESY): Definitive Solution-State Proof

If 1D NMR data is ambiguous due to overlapping aromatic signals from the phenylsulfonyl or cyano-phenyl rings, 2D NMR provides absolute connectivity.

  • NOESY (Through-Space): The C-2 proton is spatially adjacent (< 5 Å) to the ortho-protons of the N-phenylsulfonyl group. A strong NOE cross-peak confirms the proton is at C-2 (thus, iodine is at C-3).

  • HMBC (Through-Bond): The C-2 proton will show strong 3-bond ( 3J ) correlations to the C-3a and C-7a bridgehead carbons, solidifying the framework assignment.

G C2H C-2 Proton (1H) NOESY NOESY Correlation C2H->NOESY Spatial Proximity (< 5 Å) HMBC HMBC Correlation C2H->HMBC 2-bond (2J) C2H->HMBC 3-bond (3J) C2H->HMBC 3-bond (3J) Ortho Ortho-H of Phenylsulfonyl NOESY->Ortho Spatial Proximity (< 5 Å) C3 C-3 Carbon (13C) HMBC->C3 2-bond (2J) C3a C-3a Carbon (13C) HMBC->C3a 3-bond (3J) C7a C-7a Carbon (13C) HMBC->C7a 3-bond (3J)

Caption: 2D NMR correlation logic (HMBC and NOESY) for C-2 proton assignment.

Experimental Protocols (Self-Validating Workflow)

The following protocol utilizes NIS to ensure high regioselectivity, followed by a structured analytical workflow to validate the 3-iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile product.

Step-by-Step Synthesis Methodology
  • Reaction Setup: To a solution of 1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert argon atmosphere, add N-Iodosuccinimide (NIS, 1.2 mmol) in a single portion at 0 °C.

  • Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Quenching (Critical Step): Pour the reaction mixture into ice water (20 mL) containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate reduces any unreacted electrophilic iodine or molecular iodine byproducts to water-soluble iodide ( I− ), preventing oxidative degradation during workup and removing the characteristic purple/brown color.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Spectroscopic Decision Tree

G Start 1-(phenylsulfonyl)-1H-indole- 6-carbonitrile Iodination Iodination (NIS in DMF) Start->Iodination Product Isolated Iodo-Indole Iodination->Product HNMR 1H NMR Analysis Product->HNMR CNMR 13C NMR Analysis Product->CNMR C3 C-3 Iodination Confirmed (C-2 H singlet ~8.0 ppm) HNMR->C3 Downfield Singlet C2 C-2 Iodination Detected (C-3 H singlet ~6.8 ppm) HNMR->C2 Upfield Singlet C3C Heavy Atom Effect (C-3 shift ~60-65 ppm) CNMR->C3C Upfield C-I C2C Normal sp2 Shift (C-3 shift ~110 ppm) CNMR->C2C Downfield C-H

Caption: Workflow for the regioselective iodination and spectroscopic decision tree.

References

  • A Convenient Iodination of Indoles and Derivatives ResearchGate URL:[Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase National Institutes of Health (NIH) / PMC URL:[Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series Synthesis (Thieme) URL:[Link]

  • Iodine-Induced Regioselective C−C and C−N Bonds Formation of N-Protected Indoles The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Validation

Comparative Analysis of Leaving Group Efficacy in 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile Derivatives

Executive Summary The functionalization of the indole core is a cornerstone of modern drug discovery and materials science. Among the most versatile building blocks is 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern drug discovery and materials science. Among the most versatile building blocks is 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile . This guide provides an objective, data-driven comparison of the leaving group efficacy within this specific scaffold. By analyzing the thermodynamic and kinetic profiles of C-3 leaving groups (Iodo vs. Bromo vs. Triflate) and the dual nature of the N1-phenylsulfonyl group, this document equips researchers with the mechanistic causality needed to optimize palladium-catalyzed cross-coupling workflows.

Mechanistic Causality: The Tripartite Scaffold

The exceptional reactivity of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is not accidental; it is the result of a highly tuned electronic system:

  • The C-3 Iodo Leaving Group: Iodine is a highly polarizable, massive atom with a low carbon-halogen bond dissociation energy (BDE). This makes it an elite leaving group for the rate-determining oxidative addition step in Pd-catalyzed cross-couplings[1].

  • The N1-Phenylsulfonyl (-SO₂Ph) Group: While traditionally viewed as a protecting group, the -SO₂Ph moiety acts as a critical electron-withdrawing group (EWG). Literature demonstrates that if the indole nitrogen is protected by an electron-donating group (e.g., methyl), the C3-I bond becomes excessively electron-rich, severely hindering the oxidative addition of Pd(0)[2]. The -SO₂Ph group sequesters the nitrogen lone pair, reducing electron density at C-3 and activating the C-I bond[3].

  • The 6-Carbonitrile (-CN) Group: This strong EWG further lowers the HOMO/LUMO energy levels of the indole ring, stabilizing the molecule against oxidative degradation while synergistically enhancing the electrophilicity of the C-3 position[4].

Comparative Efficacy of C-3 Leaving Groups

When designing synthetic routes, researchers often must choose between different halogen or pseudohalogen leaving groups at the C-3 position. Table 1 objectively compares the efficacy of these leaving groups on the 1-(phenylsulfonyl)-1H-indole-6-carbonitrile scaffold during standard Suzuki-Miyaura cross-coupling.

Table 1: Quantitative Comparison of C-3 Leaving Groups

Derivative (Leaving Group at C-3)Bond Dissociation Energy (kJ/mol)Relative Oxidative Addition RateTypical Yield (Suzuki)Required Catalyst System
3-Iodo (-I) ~240Very Fast85–95%Pd(PPh₃)₄, 25–50 °C
3-Triflate (-OTf) N/A (Ionic cleavage)Fast75–85%Pd(dppf)Cl₂, 60–80 °C
3-Bromo (-Br) ~280Moderate50–70%Pd(OAc)₂ + SPhos, 80–100 °C
3-Chloro (-Cl) ~330Slow< 20%Pd₂(dba)₃ + XPhos, >100 °C

Data Synthesis: The 3-iodo derivative is unequivocally the most efficacious leaving group, allowing for mild reaction conditions that preserve sensitive functional groups elsewhere on the molecule.

The Dual Role of the N1-Phenylsulfonyl Group

The N1-phenylsulfonyl group is unique because it functions as both an activating group during C-3 cross-coupling and as a leaving group during late-stage deprotection[5]. Table 2 compares its efficacy as a leaving group against other common N-protecting groups.

Table 2: Efficacy of N1-Protecting Groups as Leaving Groups

N1-SubstituentDeprotection ConditionCleavage Efficacy (Leaving Ability)Electronic Impact on C-3 Coupling
Phenylsulfonyl (-SO₂Ph) NaOH / MeOH or TBAF, 60 °CExcellent (Highly labile to base)Strongly Activating (EWG)
tert-Butoxycarbonyl (-Boc) TFA / DCM, 25 °CExcellent (Labile to acid)Moderately Activating
Methyl (-Me) BBr₃, >100 °C (Harsh)Poor (Non-labile)Deactivating (EDG)

Causality: The -SO₂Ph group is the optimal choice for this scaffold. It provides the necessary electron withdrawal to facilitate C-3 coupling, yet serves as an excellent leaving group under mild basic conditions (e.g., TBAF) when the free indole is required.

Visualizing the Reaction Architecture

G Scaffold 1-(Phenylsulfonyl)-1H-indole -6-carbonitrile Core Iodo 3-Iodo (-I) BDE: ~240 kJ/mol Optimal Leaving Group Scaffold->Iodo Triflate 3-Triflate (-OTf) High Anion Stability Strong Leaving Group Scaffold->Triflate Bromo 3-Bromo (-Br) BDE: ~280 kJ/mol Moderate Leaving Group Scaffold->Bromo Chloro 3-Chloro (-Cl) BDE: ~330 kJ/mol Poor Leaving Group Scaffold->Chloro Cond_I Pd(0), 25-50°C Fast Oxidative Addition Iodo->Cond_I Cond_OTf Pd(0), 60-80°C Requires specialized bases Triflate->Cond_OTf Cond_Br Pd(0), 80-100°C Standard Heating Bromo->Cond_Br Cond_Cl Pd(0), >100°C Requires bulky ligands Chloro->Cond_Cl

Logical relationship between C-3 leaving group efficacy and required cross-coupling conditions.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile incorporates built-in validation checks.

Objective: Synthesis of 3-Aryl-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is specifically selected as a mild base to promote transmetalation without triggering the premature cleavage of the base-labile N1-phenylsulfonyl leaving group.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon.

    • Validation Check: At this stage, the reaction mixture should appear as a pale yellow suspension.

  • Reaction Initiation: Heat the mixture to 80 °C.

    • Validation Check: Within 10–15 minutes of reaching temperature, the solution will transition from pale yellow to a deep orange/red homogeneous solution. This color shift visually validates the successful oxidative addition of Pd(0) into the labile C3-I bond to form the Pd(II) intermediate. (Note: If the solution turns black, Pd-black has precipitated, indicating catalyst deactivation due to oxygen ingress).

  • Monitoring & Quench: Monitor via TLC (Hexanes/EtOAc 3:1). The C-3 iodo leaving group is highly efficacious; the reaction typically reaches completion within 2–4 hours. Cool to room temperature and quench with water.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine.

    • Causality: The brine wash is critical for removing aqueous-soluble boronic acid byproducts and residual inorganic salts prior to silica gel chromatography.

References

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme Connect. 1

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. ACS Combinatorial Science. 2

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support (PMC Archive). NIH. 3

  • Synthesis and antibacterial evaluation of new, unsymmetrical triaryl bisamidine compounds. NIH. 4

  • Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. ResearchGate. 5

Sources

Comparative

IR spectroscopy absorption bands for the carbonitrile group in 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

IR Spectroscopy of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: A Comparative Guide on Carbonitrile Absorption Bands As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a fingerp...

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Author: BenchChem Technical Support Team. Date: April 2026

IR Spectroscopy of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: A Comparative Guide on Carbonitrile Absorption Bands

As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a fingerprinting exercise, but as a direct readout of a molecule's electronic topography. For drug development professionals and synthetic chemists, confirming the precise structural environment of a functional group is critical for predicting reactivity and target binding.

This guide provides an in-depth comparative analysis of the carbonitrile (-C≡N) absorption band in 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile . By benchmarking this complex molecule against standard alternatives, we can decode the exact electronic "tug-of-war" occurring within the indole scaffold and establish a self-validating workflow for spectral interpretation.

Mechanistic Causality: The Electronic Tug-of-War

The stretching frequency of a carbonitrile group is governed by the force constant of the C≡N triple bond. In a vacuum of electronic influence, a standard aliphatic nitrile absorbs strongly at approximately 2250 cm⁻¹. However, when conjugated with an aromatic system, the absorption frequency is highly dynamic[1][2].

The Baseline Conjugation Effect: In an unsubstituted 1H-indole-6-carbonitrile, the electron-rich indole nitrogen donates electron density into the aromatic ring via resonance. This delocalized electron density extends into the C6-carbonitrile group, introducing partial single-bond character to the C≡N bond. This weakens the force constant, predictably lowering the absorption band to approximately 2218–2220 cm⁻¹[3][4].

The Phenylsulfonyl & Iodo Disruption: In 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile, this resonance dynamic is fundamentally hijacked:

  • N1-Phenylsulfonyl Group: The phenylsulfonyl moiety is a powerful electron-withdrawing group (EWG). Through strong inductive and resonance effects, it pulls electron density away from the indole core[5]. This starves the C6-carbonitrile of its usual resonance donation.

  • C3-Iodo Group: Halogens exert a net electron-withdrawing effect via induction, further depleting the electron density of the pyrrole ring.

The Result: Because the carbonitrile group is no longer receiving robust electron donation, the C≡N bond retains a much higher degree of its original triple-bond character. Consequently, the absorption band shifts back up to a higher wavenumber (~2232 cm⁻¹ ) compared to its unsubstituted counterpart.

Comparative IR Spectral Data

To objectively evaluate the performance of your synthesis or structural assay, you must benchmark your target against known reference standards. The table below summarizes the quantitative shift in the -C≡N stretching frequency based on the electronic environment.

Compound / Alternative-C≡N Absorption Band (cm⁻¹)Electronic Environment & Causality
Propionitrile (Reference)~2250Aliphatic; no π-conjugation to weaken the triple bond.
Benzonitrile (Reference)~2230Standard aromatic conjugation; moderate resonance effect.
1H-Indole-6-carbonitrile ~2220Strong resonance donation from the electron-rich N1 nitrogen.
3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile ~2232 Resonance restricted by the strongly electron-withdrawing N1-phenylsulfonyl and C3-iodo groups.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure scientific integrity, an experimental protocol must be self-validating. The following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) methodology includes built-in internal controls to verify the structural integrity of the molecule before analyzing the carbonitrile band.

Step 1: System Readiness & Background Calibration

  • Ensure the diamond or ZnSe ATR crystal is meticulously cleaned with isopropanol and allowed to dry.

  • Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor, which can interfere with the 2300–2200 cm⁻¹ region.

Step 2: Sample Preparation & Acquisition

  • Place 1–2 mg of dry, solid 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact. (Inconsistent pressure will lead to poor signal-to-noise ratios).

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Internal Control Validation (Critical Step)

  • Do not look at the carbonitrile band yet. First, validate the presence of the N1-phenylsulfonyl group.

  • Check: Locate the asymmetric and symmetric S=O stretching bands. These must appear sharply at ~1350 cm⁻¹ and ~1160 cm⁻¹ , respectively[6].

  • Causality Check: If these S=O bands are absent or significantly shifted, the N1-substitution is compromised (e.g., deprotection occurred), and the subsequent -C≡N shift analysis will be invalid.

Step 4: Carbonitrile Band Analysis

  • Once the S=O internal controls are verified, zoom into the 2250–2200 cm⁻¹ region.

  • Identify the sharp, medium-intensity peak at ~2232 cm⁻¹ . The absence of a peak at 2220 cm⁻¹ confirms that the electron-withdrawing effect of the phenylsulfonyl group is actively restricting resonance donation to the carbonitrile.

Workflow Visualization

The following diagram maps the logical progression of the spectral analysis, highlighting how the electronic nature of the N1-substituent dictates the final analytical readout.

G Start Sample Preparation (Dry Solid State) ATR ATR-FTIR Acquisition (Resolution: 4 cm⁻¹) Start->ATR Detect Isolate -C≡N Band (2200-2250 cm⁻¹) ATR->Detect Sub1 Electron-Rich Indole Strong Resonance (~2220 cm⁻¹) Detect->Sub1 Unsubstituted N1 Sub2 N-Phenylsulfonyl Indole Restricted Resonance (~2232 cm⁻¹) Detect->Sub2 N1-Phenylsulfonyl Validate Structural Validation Confirm EWG Effect Sub1->Validate Sub2->Validate

Workflow for ATR-FTIR analysis and structural validation of substituted indole carbonitriles.

References

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." LibreTexts. URL: [Link]

  • Lautens, M. et al. "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines." Scholaris. URL: [Link]

  • Thenmozhi, A. et al. "Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide." Walsh Medical Media. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile As a highly functionalized synthetic intermediate, 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile present...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

As a highly functionalized synthetic intermediate, 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile presents unique disposal challenges. Proper waste management of this compound cannot be treated as a generic organic disposal task. Its structural components—a heavy halogen, a sulfonyl protecting group, and a nitrile moiety—dictate a strict, self-validating disposal protocol to ensure regulatory compliance, prevent dangerous cross-reactions, and mitigate environmental toxicity.

This guide provides researchers and drug development professionals with the authoritative causality behind its handling procedures, ensuring your laboratory maintains the highest standards of operational safety.

Structural Hazard Analysis & Causality

To understand how to dispose of this chemical, we must first understand why specific protocols are required based on its molecular architecture:

  • The 3-Iodo Group (Halogenated Hazard): The presence of the iodine atom strictly categorizes this compound (and any solutions containing it) as Halogenated Organic Waste . During incineration, halogenated compounds generate highly corrosive hydrogen iodide (HI) and iodine gas ( I2​ ). Therefore, this waste must be routed to specialized high-temperature rotary kilns equipped with caustic scrubbers[1]. Mixing halogenated waste with non-halogenated streams exponentially increases institutional disposal costs and creates severe compliance violations[2].

  • The 1-(Phenylsulfonyl) Group (Sulfur Hazard): The sulfonyl protecting group on the indole nitrogen yields sulfur oxides ( SOx​ ) upon combustion. While standard hazardous waste incinerators can handle SOx​ , it reinforces the need to keep this compound out of general or non-regulated trash.

  • The 6-Carbonitrile Group (Nitrogen/Cyanide Hazard): While aromatic nitriles are generally stable, under extreme thermal stress or in the presence of strong reducing agents, they can release nitrogen oxides ( NOx​ ) or trace hydrogen cyanide (HCN). It must be kept strictly segregated from strong acids, bases, and oxidizers[3].

Quantitative Hazard & Disposal Summary

ParameterSpecification / RequirementRationale
Waste Stream Classification Halogenated Organic WastePresence of 3-Iodo substituent dictates primary waste routing[2].
Primary Incineration Byproducts HI , I2​ , SOx​ , NOx​ , CO2​ Requires EPA/RCRA compliant rotary kiln incineration with caustic scrubbing[1].
Container Compatibility Glass or HDPE (High-Density Polyethylene)Prevents leaching or container degradation[4].
Chemical Incompatibilities Strong acids, strong bases, oxidizersPrevents hydrolysis of the nitrile group and potential hazardous gas release[3].
Max Container Fill Limit 75% Total VolumePrevents over-pressurization and allows for safe thermal expansion[5].

Step-by-Step Disposal Methodology

The following protocol must be executed whenever disposing of the neat solid or solvent-dissolved mixtures of 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile.

Phase A: Benchtop Segregation & Collection
  • Determine the Physical State:

    • If Solid (Neat): Collect the powder in a sealable, clear glass vial or HDPE container.

    • If in Solution: Ensure the solvent is identified. If dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), it remains in the Halogenated Waste stream. If dissolved in a non-halogenated solvent (e.g., DMSO, Ethyl Acetate), the entire mixture must now be treated as Halogenated Waste due to the presence of the iodo-compound[2].

  • Container Selection: Use a chemically compatible, UN-approved container (Glass or HDPE) with a tightly sealing, threaded cap[4],[6]. Do not use stoppered bottles or parafilm as a primary seal[5].

  • Segregation: Strictly isolate this container from non-halogenated organic waste, aqueous waste, and inorganic acids. Place the container in secondary containment (e.g., a plastic tray) within a designated fume hood or flammable storage cabinet[5],[2].

Phase B: Labeling & EHS Transfer
  • Deface Old Labels: If reusing a container, completely deface or remove the original manufacturer label[7].

  • Apply Hazardous Waste Tag: Attach a standard institutional Hazardous Waste tag before the first drop or crystal of waste is added[6].

  • Explicit Nomenclature: Write the full chemical name: "3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile". Do not use abbreviations, acronyms, or structural formulas [7],[6].

  • Indicate Hazards: Check the boxes for "Toxic" and "Halogenated".

  • Request Pickup: Once the container reaches 75% capacity, cap it securely and submit a waste pickup request to your Environmental Health and Safety (EHS) office. Do not allow waste to accumulate indefinitely[7],[5].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • PPE Escalation: Standard nitrile gloves have poor permeation resistance to many halogenated solvents. If the compound is dissolved in a solvent, immediately upgrade to double-nitrile or Viton gloves, splash-proof chemical goggles, and a fully buttoned lab coat[8].

  • Solid Spill (Powder):

    • Do not dry sweep, as this generates inhalable hazardous dust.

    • Gently cover the spill with damp paper towels (using water or a compatible inert solvent) to suppress dust.

    • Carefully scoop the material using a non-sparking tool into a dedicated hazardous waste container.

  • Liquid Spill (In Solution):

    • Contain the spill using absorbent spill pillows, vermiculite, or an inert dry material[8],.

    • Once absorbed, transfer the saturated material into a heavy-duty resealable bag or plastic container[8].

  • Final Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water. Dispose of all cleanup materials (including contaminated gloves and paper towels) as Halogenated Hazardous Waste [4],.

Waste Routing Logic Visualization

The following diagram illustrates the causality-driven decision matrix for routing this highly functionalized compound to its correct disposal endpoint.

G Compound 3-Iodo-1-(phenylsulfonyl)- 1H-indole-6-carbonitrile Analysis Structural Hazard Analysis Compound->Analysis Iodo 3-Iodo Group (Halogenated) Analysis->Iodo Sulfonyl Phenylsulfonyl Group (Sulfur) Analysis->Sulfonyl Nitrile Carbonitrile Group (Nitrogen) Analysis->Nitrile WasteStream Halogenated Organic Waste Stream Iodo->WasteStream Dictates Primary Stream Sulfonyl->WasteStream Generates SOx Nitrile->WasteStream Generates NOx Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing WasteStream->Incineration EPA/RCRA Compliant Disposal

Fig 1: Structural hazard analysis and disposal routing for halogenated indole derivatives.

References

  • Chemical Waste Disposal Guidelines. ust.hk / Emory University.
  • Disposal of Chemical Waste - Safety Office. cam.ac.uk.
  • How to Dispose of Chemical Waste Safely and Responsibly. weclearjunk.co.uk.
  • CHEMICAL WASTE - rfbms. Unity Health.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov.
  • Halogenated Organic Liquids - Standard Operating Procedure. illinois.edu.
  • Halogenated Solvents: Standard Operating Procedure. wsu.edu.
  • Hazardous Materials Disposal Guide. nipissingu.ca.
  • Hazardous Waste Guide. tennessee.edu.
  • PSFC Halogenated Solvents Standard Operating Procedure. mit.edu.

Sources

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